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Foundational

Technical Guide: Mechanism of Action of DDR-TRK-1N

The following technical guide details the mechanism, application, and validation protocols for DDR-TRK-1N , specifically within the context of its role as the negative control for the chemical probe DDR-TRK-1 . Subject:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism, application, and validation protocols for DDR-TRK-1N , specifically within the context of its role as the negative control for the chemical probe DDR-TRK-1 .

Subject: The DDR-TRK-1 / DDR-TRK-1N Chemical Probe System Classification: Chemical Biology / Kinase Inhibition Primary Reference: Structural Genomics Consortium (SGC) Probe Collection

Executive Summary

DDR-TRK-1N is the designated negative control compound for the dual kinase inhibitor DDR-TRK-1 .[1][2][3][4] While DDR-TRK-1 is a potent, ATP-competitive inhibitor of Discoidin Domain Receptors (DDR1/2) and Tropomyosin Receptor Kinases (TRKA/B/C) , DDR-TRK-1N is a structurally matched analogue designed to be inert against these targets.

The "mechanism of action" for DDR-TRK-1N is defined by its mechanism of inaction . It possesses a chemical structure nearly identical to the active probe but contains specific modifications that abrogate ATP-pocket binding. This allows researchers to distinguish true on-target phenotypic effects (fibrosis reduction, inhibition of invasion) from off-target toxicity or physicochemical artifacts.

The Probe System at a Glance
FeatureActive Probe: DDR-TRK-1 Negative Control: DDR-TRK-1N
Primary Targets DDR1, DDR2, TRKA, TRKB, TRKCNone (Inert at < 10 µM)
Binding Mode ATP-Competitive (Type I/II)Steric/Chemical Mismatch (No Binding)
DDR1 Potency (IC₅₀) ~9.4 nM> 10,000 nM (Inactive)
TRKA Potency (IC₅₀) ~43 nM> 10,000 nM (Inactive)
Role Induce phenotype via kinase inhibitionValidate phenotype via lack of effect

Molecular Mechanism of Action

The Active Probe: DDR-TRK-1

To understand the negative control, one must first understand the active mechanism. DDR-TRK-1 functions as a multi-target tyrosine kinase inhibitor.

  • DDR1/2 Inhibition: DDRs are unique RTKs activated by collagen rather than soluble growth factors. DDR-TRK-1 binds to the ATP-binding pocket of the intracellular kinase domain, preventing autophosphorylation and subsequent signaling (e.g., STAT3 activation).

  • TRK Inhibition: It concurrently inhibits TRKA/B/C, which are driven by neurotrophins (NGF, BDNF).

  • Structural Basis: The molecule utilizes a "hinge-binding" motif—typically a heterocycle (e.g., pyrimidine or imidazole derivative)—that forms hydrogen bonds with the kinase hinge region (Glu/Met residues).

The Negative Control: DDR-TRK-1N

DDR-TRK-1N preserves the overall physicochemical properties (molecular weight, lipophilicity, solubility) of the active probe but lacks the capacity to bind the target.

  • Loss of Hinge Binding: The critical hydrogen bond donor/acceptor pairs required to anchor the molecule in the ATP pocket are chemically modified (e.g., N-methylation or steric occlusion).

  • Steric Exclusion: The modification often introduces a steric clash that prevents the molecule from fitting into the narrow ATP cleft of DDR and TRK kinases.

  • Result: The compound floats freely in the cytosol, unable to inhibit the kinase, yet controlling for non-specific interactions (e.g., membrane intercalation, off-target toxicity).

Pathway Visualization

The following diagram illustrates the differential signaling outcomes when treating cells with the Active Probe versus the Negative Control.

DDR_TRK_Mechanism cluster_extracellular Extracellular Matrix / Ligands cluster_membrane Cell Membrane cluster_intracellular Intracellular Kinase Domain cluster_downstream Downstream Signaling Collagen Collagen (Type I/IV) DDR DDR1 / DDR2 (Receptor) Collagen->DDR NGF Neurotrophins (NGF/BDNF) TRK TRKA / TRKB (Receptor) NGF->TRK Binding ATP Pocket Occupied DDR->Binding Targeted by NoBinding No Binding (Steric Clash) DDR->NoBinding TRK->Binding Targeted by Probe DDR-TRK-1 (Active Probe) Probe->Binding High Affinity Signal_OFF Signaling BLOCKED (Reduced p-Tyr) Binding->Signal_OFF Inhibition NegControl DDR-TRK-1N (Negative Control) NegControl->NoBinding Inert Signal_ON Phosphorylation (Tyr) STAT3 / MAPK / AKT NoBinding->Signal_ON No Effect Pheno_WT Phenotype: Wild Type Behavior Signal_ON->Pheno_WT Pheno_Block Phenotype: Reduced Fibrosis/Invasion Signal_OFF->Pheno_Block

Figure 1: Mechanism of Action comparison. DDR-TRK-1 blocks ATP binding, halting signaling. DDR-TRK-1N fails to bind, allowing normal signaling to proceed.

Experimental Validation Protocols

To scientifically validate the mechanism of action of a new drug candidate or biological hypothesis using this probe system, you must run the Active and Negative compounds in parallel.

Protocol A: Target Engagement (NanoBRET)

This assay confirms that DDR-TRK-1 binds the target inside live cells while DDR-TRK-1N does not.

  • Objective: Quantify intracellular binding affinity.

  • Reagents: HEK293 cells transfected with DDR1-NanoLuc fusion + Tracer.

  • Workflow:

    • Transfection: Transfect cells with N-terminal NanoLuc-DDR1 plasmid. Incubate 24h.

    • Treatment: Treat cells with increasing concentrations (0, 10nM, 100nM, 1µM, 10µM) of DDR-TRK-1 in one set and DDR-TRK-1N in the other.

    • Tracer: Add cell-permeable fluorescent tracer (competes with drug for ATP pocket).

    • Measurement: Measure BRET signal (Energy transfer from NanoLuc to Tracer).

    • Data Analysis:

      • DDR-TRK-1: Dose-dependent decrease in BRET signal (Displacement of tracer).

      • DDR-TRK-1N: Flat line (No displacement of tracer).

Protocol B: Phenotypic De-Risking (Viability/Invasion)

This protocol distinguishes on-target efficacy from off-target toxicity.

  • Context: Testing anti-fibrotic or anti-metastatic potential.

  • Step-by-Step:

    • Seeding: Seed cancer cells (e.g., Panc-1) or fibroblasts in 96-well plates.

    • Dosing:

      • Arm A (Active): 5 µM DDR-TRK-1.[2]

      • Arm B (Negative): 5 µM DDR-TRK-1N.[2]

      • Arm C (Vehicle): DMSO matched control.

    • Incubation: 48–72 hours.

    • Readout: Measure cell viability (CellTiter-Glo) or Invasion (Boyden Chamber).

  • Interpretation Logic:

    • Scenario 1 (Valid Target): Arm A shows reduced viability/invasion. Arm B equals Arm C (No effect).

    • Scenario 2 (Toxicity): Arm A and Arm B show reduced viability.

Logic Flow for Data Interpretation

Interpretation_Logic Start Experimental Result Q1 Does DDR-TRK-1 (Active) show an effect? Start->Q1 Q2 Does DDR-TRK-1N (Negative) show the SAME effect? Q1->Q2 Yes Result_Null No Efficacy (Compound Inactive) Q1->Result_Null No Result_Toxic Off-Target Toxicity (Non-Specific Effect) Q2->Result_Toxic Yes (1N is active) Result_Valid On-Target Mechanism (Validated Biology) Q2->Result_Valid No (1N is inert)

Figure 2: Decision matrix for interpreting data generated using the DDR-TRK-1/1N pair.

Quantitative Profile & Selectivity

The following data summarizes the selectivity profile, demonstrating why DDR-TRK-1N is a robust control.

Target / AssayDDR-TRK-1 (Active)DDR-TRK-1N (Negative)Note
DDR1 (Biochemical) IC₅₀ = 9.4 nM > 10,000 nM >1000x separation window
DDR2 (Biochemical) IC₅₀ = 4.5 nM > 10,000 nM High selectivity
TRKA (Biochemical) IC₅₀ = 43 nM > 10,000 nM High selectivity
KINOMEscan (1 µM) Selectivity Score S(35) = 0.02Clean Profile 1N hits 0 kinases at 1µM
Cellular Toxicity Dose-dependentNon-toxic up to 10 µM1N becomes toxic >10 µM (HeLa)

Critical Note on Usage: Do not exceed 5–10 µM concentration for DDR-TRK-1N in cellular assays. At very high concentrations (>10 µM), the physicochemical scaffold itself may cause non-specific membrane stress or toxicity, confounding the "negative control" status.

References

  • Structural Genomics Consortium (SGC). DDR-TRK-1: A chemical probe for DDR and TRK kinases.[1][2][3][4] SGC Chemical Probes.[5][6] [Link][7][5][6][8]

  • Canning, P., et al. (2014). Structural characterization of the DDR1 kinase domain and its inhibition. (Contextual grounding for DDR1 inhibition mechanisms). [Link]

  • EUbOPEN. Chemogenomic Library Data: DDR-TRK-1N Selectivity Profile. [Link]

Sources

Exploratory

Technical Guide: Leveraging DDR-TRK-1N for Rigorous Kinase Validation

The following technical guide details the strategic application of DDR-TRK-1N , the matched negative control for the chemical probe DDR-TRK-1. This document is structured to assist researchers in designing rigorous exper...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of DDR-TRK-1N , the matched negative control for the chemical probe DDR-TRK-1. This document is structured to assist researchers in designing rigorous experiments that validate the specific contributions of Discoidin Domain Receptors (DDR) and Tropomyosin Receptor Kinases (TRK) in oncology and fibrosis.

Executive Summary

In the study of kinase signaling, small molecule inhibitors often suffer from off-target effects that confound phenotypic interpretation. DDR-TRK-1N is the structurally matched negative control for DDR-TRK-1 , a high-potency chemical probe targeting DDR1/2 and TRKA/B/C.

The primary role of DDR-TRK-1N is to establish on-target specificity . By possessing a nearly identical chemical scaffold to the active probe but lacking kinase inhibitory activity, DDR-TRK-1N allows researchers to filter out "scaffold effects"—phenotypes caused by the chemical structure's interaction with non-kinase targets. This guide delineates the protocols and logic required to use this probe pair to validate DDR/TRK-driven biology.

The Probe System: DDR-TRK-1 vs. DDR-TRK-1N[1][2][3]

To generate high-confidence data, these two compounds must be used in parallel. The structural similarity ensures that physicochemical properties (solubility, permeability) are comparable, while the functional divergence isolates the kinase activity.

Chemical & Functional Profile
FeatureActive Probe: DDR-TRK-1 Negative Control: DDR-TRK-1N
Primary Targets DDR1, DDR2, TRKA, TRKB, TRKCNone (Inactive at primary targets)
Mechanism Type II Kinase Inhibitor (DFG-out binder)Does not bind catalytic pocket
DDR1 Potency (Cell) IC₅₀ ~ 9.4 nMInactive (> 10 µM)
Selectivity High (Clean profile in KINOMEscan)Entirely Clean (No kinase inhibition at 1 µM)
Recommended Conc. 1 µM - 5 µM1 µM - 5 µM (Match active probe conc.)
Mechanistic Logic

DDR-TRK-1 binds to the "DFG-out" conformation of the kinase activation loop, stabilizing the inactive state. DDR-TRK-1N contains a minor structural modification—typically a steric clash or removal of a key hydrogen bond donor/acceptor in the hinge-binding motif—that abrogates this binding affinity without significantly altering the molecule's overall shape or lipophilicity.

The Golden Rule of Validation:

If a phenotype (e.g., reduced migration) is observed with DDR-TRK-1 but not with DDR-TRK-1N, the effect is likely driven by DDR or TRK kinase inhibition. If both compounds cause the effect, the phenotype is an off-target artifact.

Experimental Workflows

Protocol A: Establishing the Therapeutic Window

Before phenotypic screening, you must define the concentration range where the negative control is non-toxic.

Objective: Determine the maximum concentration of DDR-TRK-1N that does not induce cytotoxicity.

  • Cell Seeding: Seed cells (e.g., HeLa, Panc-1, or primary fibroblasts) in 96-well plates (5,000 cells/well). Allow adherence for 24 hours.

  • Compound Preparation:

    • Dissolve DDR-TRK-1 and DDR-TRK-1N in DMSO to 10 mM stock.

    • Prepare serial dilutions in media (Range: 0.1 µM to 20 µM). Ensure final DMSO < 0.5%.

  • Treatment: Incubate cells for 48–72 hours.

  • Readout: Use CellTiter-Glo (ATP) or Resazurin viability assay.

  • Analysis:

    • Plot Dose-Response curves.

    • Critical Threshold: Identify the concentration where DDR-TRK-1N viability > 90%. SGC data suggests toxicity in HeLa cells > 10 µM.[1] Recommended working concentration is typically 5 µM. [1][2]

Protocol B: Target Engagement Validation (Western Blot)

This protocol confirms that DDR-TRK-1 inhibits the target while DDR-TRK-1N does not, validating the system in your specific cell line.

Reagents:

  • Collagen I (to stimulate DDR1).[3][4]

  • NGF/BDNF (to stimulate TRK, if applicable).

  • Lysis Buffer: RIPA + Phosphatase/Protease Inhibitors.

Step-by-Step Methodology:

  • Starvation: Serum-starve cells overnight to reduce basal phosphorylation.

  • Pre-treatment: Treat cells with 5 µM DDR-TRK-1 or 5 µM DDR-TRK-1N for 1 hour. Include a DMSO-only control.

  • Stimulation:

    • For DDR1: Add Collagen I (10–50 µg/mL) for 2–4 hours.

    • For TRK: Add NGF (50-100 ng/mL) for 15 minutes.

  • Lysis: Wash with ice-cold PBS and lyse cells.

  • Immunoblotting:

    • Primary Antibodies: p-DDR1 (Tyr792), p-TRK (Tyr490), Total DDR1, Total TRK, GAPDH.

  • Interpretation:

    • Valid Result: Significant reduction of p-DDR1/p-TRK in the Active Probe lane compared to DMSO. The Negative Control lane should show phosphorylation levels comparable to DMSO.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix when using the DDR-TRK-1/1N pair.

ValidationLogic Start Start Experiment Treat Parallel Treatment: 1. DMSO (Vehicle) 2. DDR-TRK-1 (Active) 3. DDR-TRK-1N (Neg Control) Start->Treat Observation Observe Phenotype (e.g., Reduced Fibrosis) Treat->Observation ResultA Active: Effect (+) Negative: No Effect (-) Observation->ResultA Ideal Scenario ResultB Active: Effect (+) Negative: Effect (+) Observation->ResultB Artifact ResultC Active: No Effect (-) Negative: No Effect (-) Observation->ResultC Inactive ConclusionA VALIDATION SUCCESS Phenotype is DDR/TRK driven ResultA->ConclusionA ConclusionB FALSE POSITIVE Phenotype is off-target/toxicity ResultB->ConclusionB ConclusionC NO ENGAGEMENT Check concentration or expression ResultC->ConclusionC

Figure 1: Decision matrix for interpreting phenotypic assays using the DDR-TRK-1/1N chemical probe pair.

Comparative Data Summary

The table below summarizes the selectivity profile differences that make 1N an effective control.

Kinase TargetDDR-TRK-1 IC₅₀ (nM)DDR-TRK-1N IC₅₀ (nM)Biological Implication
DDR1 9.4 - 27> 10,0001N does not block collagen sensing.
DDR2 4.5 - 175> 10,0001N does not block ECM remodeling.
TRKA 43> 10,0001N preserves neurotrophin signaling.
TRKB 3.6> 10,0001N preserves neuronal survival signals.
CDK11 ~370> 10,000Closest off-target of Probe 1 is also cleared in 1N.

Signaling Pathway Context[6]

Understanding where these probes act within the cellular signaling architecture is vital.

SignalingPathway Collagen Collagen (ECM) DDR1 DDR1/2 Receptor Collagen->DDR1 Activates NGF NGF/BDNF TRK TRK Receptor NGF->TRK Activates RAS RAS/MAPK DDR1->RAS PI3K PI3K/AKT DDR1->PI3K STAT STAT3/5 DDR1->STAT TRK->RAS TRK->PI3K Inhibitor DDR-TRK-1 (Blocks Phosphorylation) Inhibitor->DDR1 Inhibitor->TRK Control DDR-TRK-1N (No Binding) Control->DDR1 No Effect Control->TRK No Effect Phenotype Migration, Invasion, Fibrosis RAS->Phenotype PI3K->Phenotype STAT->Phenotype

Figure 2: Signal transduction pathways of DDR and TRK kinases, indicating the inhibitory block imposed by DDR-TRK-1 versus the non-interaction of DDR-TRK-1N.[5]

References

  • Structural Genomics Consortium (SGC). (2016). DDR-TRK-1: A chemical probe for the DDR and TRK kinases.[6][5][1][7] The SGC.[2][8] [Link]

  • Chemical Probes Portal. (2023). DDR-TRK-1 Chemical Probe Review. Chemical Probes Portal.[2][8] [Link]

  • Canning, P., et al. (2014). Structural characterization of the DDR1 kinase domain.[4][9] Journal of Molecular Biology. (Contextual grounding for DDR1 structure).

  • Richters, A., et al. (2016). Structure-Based Design of Tetrahydroisoquinoline-7-carboxamides as Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors. Journal of Medicinal Chemistry, 59(12), 5911-5916.[1] [Link][2]

Sources

Foundational

DDR-TRK-1N's effect on cell proliferation

Technical Evaluation: DDR-TRK-1N in Cell Proliferation Dynamics Characterization of the Negative Control for Discoidin Domain Receptor (DDR) and Tropomyosin Receptor Kinase (TRK) Inhibition Executive Summary In the devel...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation: DDR-TRK-1N in Cell Proliferation Dynamics Characterization of the Negative Control for Discoidin Domain Receptor (DDR) and Tropomyosin Receptor Kinase (TRK) Inhibition

Executive Summary

In the development of kinase inhibitors for oncology and fibrosis, distinguishing on-target efficacy from off-target toxicity is the primary challenge. DDR-TRK-1N serves as the critical structural negative control for the chemical probe DDR-TRK-1 .[1] While DDR-TRK-1 potently inhibits DDR1, DDR2, and TRK kinases—thereby suppressing cell proliferation in specific cancer models (e.g., pancreatic, lung)—DDR-TRK-1N is engineered to be structurally congruent yet biochemically inert against these targets.[1]

This guide details the technical application of DDR-TRK-1N to validate cell proliferation phenotypes. It establishes the "Window of Specificity," defining the concentration ranges where DDR-TRK-1N remains inert, thus confirming that antiproliferative effects observed with the active probe are mechanistically driven by DDR/TRK inhibition.

Mechanistic Distinction: Probe vs. Control

To rigorously validate the role of DDR1/2 or TRK signaling in cell proliferation, one must prove that growth inhibition is caused by kinase blockade, not general chemical toxicity.

  • DDR-TRK-1 (Active Probe): Binds the ATP-binding pocket of DDR1 (

    
     = 4.7 nM), DDR2, and TRK isoforms (TRKA/B/C), blocking downstream signaling (RAS/MAPK, PI3K/AKT) essential for proliferation and migration.
    
  • DDR-TRK-1N (Negative Control): Possesses a nearly identical scaffold to the active probe but contains minor steric or electronic modifications that abolish hydrogen bonding within the kinase hinge region. Consequently, it fails to inhibit the target kinases even at micromolar concentrations.

Signaling Pathway & Inhibition Logic[1][2][3][4][5][6]

The following diagram illustrates the proliferation signaling cascade and the differential impact of the active probe versus the negative control.

DDR_Signaling Collagen Collagen (ECM) DDR1 DDR1 / DDR2 (Receptor Tyrosine Kinase) Collagen->DDR1 Neurotrophins Neurotrophins (NGF/BDNF) TRK TRK A/B/C (Receptor Tyrosine Kinase) Neurotrophins->TRK RAS RAS / RAF DDR1->RAS PI3K PI3K / AKT DDR1->PI3K TRK->RAS TRK->PI3K Probe DDR-TRK-1 (Active Inhibitor) Probe->DDR1 Blocks ATP Binding Probe->TRK Blocks ATP Binding Control DDR-TRK-1N (Negative Control) Control->DDR1 No Binding Control->TRK No Binding MEK MEK / ERK RAS->MEK Proliferation Cell Proliferation & Migration MEK->Proliferation PI3K->Proliferation

Figure 1: Differential engagement of DDR/TRK signaling pathways by active probe DDR-TRK-1 and negative control DDR-TRK-1N.[1]

Quantitative Characterization

The utility of DDR-TRK-1N relies on its "clean" profile.[1] Experimental data confirms that while the active probe inhibits proliferation in sensitive lines (e.g., Panc-1), the negative control should show minimal activity.

Table 1: Comparative Kinase Selectivity and Potency
FeatureDDR-TRK-1 (Active) DDR-TRK-1N (Control) Implication
DDR1 Binding (

)
4.7 nM> 10,000 nM1N does not engage the primary target.
DDR1 Enzymatic IC

9.4 nM> 10,000 nM1N does not inhibit kinase function.
KINOMEscan (1 µM) Selective (few off-targets)Clean 1N has no significant off-target kinase inhibition.
Cellular IC

(Panc-1)
~100–500 nM> 5,000 nMAntiproliferative effect is target-dependent.
Toxicity Threshold N/A (Mechanism-based)> 10 µM (HeLa)Critical: Do not use 1N above 10 µM to avoid non-specific toxicity.

Technical Insight: In high-content screening, DDR-TRK-1N has been flagged for reducing healthy nuclei counts when used at high concentrations, indicating that like many small molecules, it possesses non-specific toxicity at high doses. Strict adherence to the <10 µM threshold is required.

Validated Experimental Protocol: Proliferation Assay

This protocol describes a self-validating system using CellTiter-Glo® (ATP quantification) to measure cell proliferation. The design ensures that any reduction in viability by the active probe can be confidently attributed to DDR/TRK inhibition.

Workflow Logic
  • Seeding: Establish baseline cell density.

  • Treatment: Parallel dosing of Active (1) and Control (1N).

  • Normalization: Data is normalized to DMSO vehicle.

  • Validation: If 1N shows >20% inhibition at 5 µM, the assay is invalid (indicating off-target toxicity or cell line hypersensitivity).

Proliferation_Protocol cluster_treatment Treatment Arms (72h) Start Cell Seeding (3000 cells/well) Arm1 DMSO Control (Vehicle) Start->Arm1 Arm2 DDR-TRK-1 (0.01 - 10 µM) Start->Arm2 Arm3 DDR-TRK-1N (Fixed: 5 µM) Start->Arm3 Readout Readout (CellTiter-Glo / BrdU) Arm1->Readout Arm2->Readout Arm3->Readout Analysis Data Analysis & Validation Readout->Analysis

Figure 2: Experimental workflow for validating kinase-dependent antiproliferative effects.[2]

Step-by-Step Methodology
  • Cell Preparation:

    • Select a cell line expressing DDR1/2 or TRK (e.g., Panc-1 for pancreatic cancer or H1993 for lung cancer).

    • Seed 3,000–5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Compound Preparation:

    • Stock: Dissolve DDR-TRK-1 and DDR-TRK-1N in 100% DMSO to 10 mM.

    • Working Solutions: Dilute in media to 2x final concentration.

    • Dosing:

      • Active Probe (DDR-TRK-1): 8-point dose-response (e.g., 0 nM to 5 µM).

      • Negative Control (DDR-TRK-1N): Single high dose (5 µM ) or matched dose-response.[1]

      • Vehicle: DMSO matched to the highest concentration (0.1%).

  • Incubation:

    • Treat cells for 72 hours . (DDR signaling effects on proliferation are often slow-onset compared to cytotoxic drugs).

  • Readout:

    • Add CellTiter-Glo reagent (or perform BrdU incorporation assay).

    • Measure Luminescence/Absorbance.

  • Data Interpretation (The "Effect" Analysis):

    • Calculate % Viability relative to DMSO.

    • Success Criteria:

      • DDR-TRK-1 IC

        
         < 500 nM (in sensitive lines).
        
      • DDR-TRK-1N @ 5 µM > 80-90% Viability.

    • Failure Mode: If DDR-TRK-1N @ 5 µM causes significant cell death (<70% viability), the observed effect of the active probe at that concentration cannot be attributed solely to DDR/TRK inhibition.

Scientific Integrity: Avoiding False Positives

The primary value of DDR-TRK-1N is in de-risking phenotypic screens.

  • Toxicity Warning: In HeLa cells, DDR-TRK-1N becomes toxic at concentrations >10 µM .[1] Researchers must not exceed this threshold. If a phenotype requires >10 µM of the active probe, the chemical probe system is no longer valid for that specific assay.

  • Complementary Probes: For rigorous target identification, combine DDR-TRK-1/1N data with BAY-826 . BAY-826 inhibits DDR1/2 but not TRK.[1]

    • If DDR-TRK-1 inhibits growth, but BAY-826 does not, the phenotype is likely TRK-driven .

    • If both inhibit growth, and 1N is inert, the phenotype is likely DDR-driven .

References

  • Structural Genomics Consortium (SGC). DDR-TRK-1 Chemical Probe. SGC Website. [Link]

  • Chemical Probes Portal. DDR-TRK-1 Probe Characterization.[Link]

  • Canning, P. et al. Structure-Based Design of Tetrahydroisoquinoline-7-carboxamides as Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors. Journal of Medicinal Chemistry, 2016.[1] [Link][3]

  • Schorpp, K. et al. Image-Based Annotation of Chemogenomic Libraries for Phenotypic Screening. Cell Chemical Biology / NIH, 2023. [Link]

Sources

Exploratory

Structural &amp; Functional Characterization: DDR-TRK-1 vs. DDR-TRK-1N

The following technical guide details the structural and functional distinctions between the chemical probe DDR-TRK-1 and its negative control DDR-TRK-1N . Executive Summary In the study of receptor tyrosine kinases (RTK...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and functional distinctions between the chemical probe DDR-TRK-1 and its negative control DDR-TRK-1N .

Executive Summary

In the study of receptor tyrosine kinases (RTKs), specifically the Discoidin Domain Receptors (DDR1/DDR2) and Tropomyosin Receptor Kinases (TRKA/B/C) , the use of high-quality chemical probes is paramount to avoid attributing phenotypic effects to off-target inhibition.

DDR-TRK-1 is a potent, Type II kinase inhibitor designed to stabilize the "DFG-out" inactive conformation of DDR and TRK kinases. To validate biological findings, it must be used alongside DDR-TRK-1N , a structurally matched negative control.[1] DDR-TRK-1N retains the physicochemical core of the probe but lacks the specific atomic features required for ATP-pocket binding, serving as a silent witness to filter out toxicity and off-target noise.

Structural Deconstruction: The "Molecular Switch"

The design logic of this probe pair relies on preserving the scaffold while surgically excising the hydrogen-bond acceptors critical for kinase engagement.

The Conserved Core (The Scaffold)

Both compounds utilize a tetrahydroisoquinoline-7-carboxamide backbone. This lipophilic core ensures that both molecules share similar membrane permeability, metabolic stability, and solubility profiles. This similarity is crucial; it ensures that any non-specific effects (e.g., membrane disruption, efflux pump interaction) observed with the probe are also present in the control.

The Divergent Domains (The Switch)

The functional difference lies in two specific regions: the Hinge Binder (Head) and the Allosteric Tail .

FeatureDDR-TRK-1 (Active Probe) DDR-TRK-1N (Negative Control) Mechanistic Impact
Hinge Binder Pyrimidine ringPhenyl ringCritical Loss of H-Bonds: The pyrimidine nitrogens in the probe accept hydrogen bonds from the kinase hinge region (e.g., Met318 in DDR1). The phenyl ring in the control is purely hydrophobic and cannot form these anchors, abolishing ATP-competitive binding.
Tail Region 3-(4-methyl-1H-imidazol-1-yl) 3-((4-methylpiperazin-1-yl)methyl) Steric & Electrostatic Disruption: The probe's imidazole is a flat, aromatic moiety designed to fit the hydrophobic Type II pocket (adjacent to the DFG motif). The control's piperazine is bulky, non-planar, and basic, preventing it from occupying this restricted allosteric slot.
Binding Mode Type II (DFG-out stabilizer)Non-binderThe probe locks the kinase in an inactive state; the control simply floats in the cytosol without engaging the target.
Physicochemical Comparison
  • DDR-TRK-1: MW ~492.5 Da | CLogP ~4.6

  • DDR-TRK-1N: MW ~508.2 Da | CLogP ~5.6[1]

  • Note: The slight increase in lipophilicity in the negative control is a common trade-off when removing polar heteroatoms (Nitrogen) from the hinge binder.

Mechanism of Action & Signaling Pathways

DDR1 is unique among RTKs as it is activated by collagen (not soluble growth factors) and creates a slow, sustained phosphorylation signal. DDR-TRK-1 inhibits this autophosphorylation.

Pathway Visualization

The following diagram illustrates the collagen-induced signaling cascade and the specific intervention point of DDR-TRK-1.

DDR1_Signaling Figure 1: Mechanism of Collagen-Induced DDR1 Signaling & Inhibition cluster_inhibition Pharmacological Intervention Collagen Collagen (ECM) DDR1_Inactive DDR1 (Inactive Monomer) Collagen->DDR1_Inactive Binding DDR1_Dimer DDR1 Homodimer (Ligand Bound) DDR1_Inactive->DDR1_Dimer Dimerization DDR1_Active p-DDR1 (Y792/Y796) Activated Kinase DDR1_Dimer->DDR1_Active Autophosphorylation ATP ATP ATP->DDR1_Active Phosphate Donor DDR_TRK_1 DDR-TRK-1 (Type II Inhibitor) DDR_TRK_1->DDR1_Dimer Binds DFG-out Blocks ATP DDR_TRK_1N DDR-TRK-1N (Negative Control) DDR_TRK_1N->DDR1_Dimer No Binding ShcA ShcA Recruitment DDR1_Active->ShcA MAPK MAPK/ERK Pathway ShcA->MAPK CellResponse Cell Migration & Matrix Remodeling MAPK->CellResponse

Caption: DDR-TRK-1 intercepts the signaling cascade by stabilizing the inactive dimer, preventing autophosphorylation. The negative control (1N) fails to engage.

Experimental Protocols for Validation

To ensure scientific integrity, every experiment using DDR-TRK-1 must include a parallel arm with DDR-TRK-1N.

Protocol: Cellular Target Engagement (Western Blot)

Objective: Confirm that phenotypic effects are due to DDR1 kinase inhibition.

  • Cell Line: Use cells with high endogenous DDR1 expression (e.g., HCT116, NCI-H23) or collagen-stimulated epithelial cells.

  • Seeding: Plate cells at 70% confluence in 6-well plates.

  • Starvation: Serum-starve cells for 16 hours to reduce basal phosphorylation.

  • Treatment:

    • Arm A (Vehicle): DMSO (0.1%).

    • Arm B (Probe): DDR-TRK-1 at 1 µM.[2][3][4]

    • Arm C (Neg Control): DDR-TRK-1N at 1 µM.[2][4]

    • Note: Pre-incubate compounds for 1 hour.

  • Stimulation: Add Collagen I (10 µg/mL) for 2–4 hours (DDR1 activation is slow).

  • Lysis & Blotting: Lyse in RIPA buffer with phosphatase inhibitors. Blot for p-DDR1 (Tyr792) and Total DDR1 .

  • Interpretation:

    • Valid Result: Signal disappears in Arm B but remains strong in Arm A and Arm C.

    • Off-Target Toxicity: If Arm C (Neg Control) shows reduced cell viability or pathway inhibition, the effect is likely not driven by DDR1 kinase activity.

Recommended Concentration
  • Cellular Assays: 1 µM is the recommended standard.[5] This concentration is sufficient to fully inhibit DDR1 (IC50 ~10 nM) and TRK (IC50 ~10-50 nM) without engaging lower-affinity off-targets like CDK11 (IC50 ~370 nM).

References & Data Sources

  • Wang, Z. et al. (2016). "Structure-Based Design of Tetrahydroisoquinoline-7-carboxamides as Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors." Journal of Medicinal Chemistry, 59(12), 5911–5916.[1]

  • Structural Genomics Consortium (SGC). "DDR-TRK-1 Chemical Probe."[6] The SGC Probes Portfolio. [4][7]

  • Chemical Probes Portal. "DDR-TRK-1 Probe Characterization."

  • EUbOPEN. "DDR-TRK-1N Negative Control Data." EUbOPEN Chemogenomic Library.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimization of DDR-TRK-1N Concentration in Cell Culture

Executive Summary DDR-TRK-1 is a high-quality chemical probe designed for the selective dual inhibition of Discoidin Domain Receptors (DDR1/2) and Tropomyosin Receptor Kinases (TRKA/B/C) . Unlike broad-spectrum kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DDR-TRK-1 is a high-quality chemical probe designed for the selective dual inhibition of Discoidin Domain Receptors (DDR1/2) and Tropomyosin Receptor Kinases (TRKA/B/C) . Unlike broad-spectrum kinase inhibitors (e.g., Dasatinib) which exhibit significant off-target effects, DDR-TRK-1 offers a refined tool for dissecting collagen-receptor signaling in fibrosis and oncology.

To ensure experimental rigor, this compound must be used alongside its matched negative control, DDR-TRK-1N . This application note delineates the optimal concentration windows, handling protocols, and validation workflows required to generate publication-quality data.

Key Recommendations
ParameterRecommendationRationale
Optimal Concentration 5 µM Balances cellular potency (NanoBRET IC₅₀ ~100–450 nM) with selectivity windows.
Toxicity Threshold > 10 µM Cytotoxicity observed in HeLa and other lines above this limit.[1]
Negative Control DDR-TRK-1N Structurally similar but kinase-inactive; essential to rule out off-target toxicity.
Solvent DMSOSoluble up to 50 mg/mL (approx. 100 mM).[2]

Mechanism of Action & Signaling Context[1][3][4][5][6]

DDR1 and DDR2 are unique receptor tyrosine kinases (RTKs) activated by triple-helical collagen rather than soluble growth factors.[1] Upon collagen binding, DDRs undergo autophosphorylation, triggering downstream pathways (MAPK, PI3K/Akt, NF-κB) that drive cell migration, proliferation, and extracellular matrix (ECM) remodeling.

DDR-TRK-1 functions as an ATP-competitive inhibitor.[3] By occupying the ATP-binding pocket of the kinase domain, it prevents the transfer of phosphate to tyrosine residues (e.g., Y792 on DDR1), effectively silencing the signaling cascade.

Diagram 1: DDR1 Signaling & Inhibition Mechanism

DDR_Signaling Collagen Collagen (ECM) DDR1_Inactive DDR1 (Inactive Dimer) Collagen->DDR1_Inactive Binding DDR1_Active p-DDR1 (Active) DDR1_Inactive->DDR1_Active Autophosphorylation Signaling Downstream Signaling (MAPK, PI3K, NF-κB) DDR1_Active->Signaling Activation ATP ATP ATP->DDR1_Active Phosphate Donor Inhibitor DDR-TRK-1 (5 µM) Inhibitor->DDR1_Active Blocks ATP Binding Phenotype Migration / Fibrosis / Proliferation Signaling->Phenotype

Caption: DDR-TRK-1 acts as an ATP-competitive inhibitor, blocking the collagen-induced autophosphorylation of DDR1 and subsequent downstream fibrotic/oncogenic signaling.

Dose Optimization: The "Why" Behind 5 µM

Selecting the correct concentration is a balance between Biochemical Potency (cell-free) and Cellular Potency (in culture).

Potency Data Summary

The table below illustrates the shift in IC₅₀ values when moving from a purified enzyme assay to a live-cell environment. This shift—often 10x to 100x—is due to high intracellular ATP concentrations (millimolar range) competing with the inhibitor, as well as membrane permeability factors.

TargetBiochemical IC₅₀ (Cell-Free)Cellular Target Engagement (NanoBRET)Recommended Working Conc.
DDR1 9.4 nM104 nM5 µM
DDR2 4.5 nM175 nM5 µM
TRKA 43 nM448 nM5 µM
TRKB 3.6 nM142 nM5 µM
The Justification for 5 µM
  • Complete Target Coverage: At 5 µM, the concentration is approximately 10-50 fold higher than the cellular IC₅₀ (NanoBRET). This ensures >95% target occupancy even in the presence of high intracellular ATP.

  • Selectivity Window: The Structural Genomics Consortium (SGC) and validation studies indicate that off-target toxicity (e.g., inhibition of CDK11) becomes relevant above 10 µM.

  • Negative Control Parity: The negative control, DDR-TRK-1N, is non-toxic at 5 µM but begins to show non-specific toxicity >10 µM in sensitive lines like HeLa. To maintain a valid comparison, both probe and control must be used at 5 µM.

Experimental Protocols

Reconstitution and Storage
  • Stock Solution: Dissolve powder in high-quality DMSO to 10 mM .

    • Calculation: For 1 mg of DDR-TRK-1 (MW: 492.5 g/mol ), add ~203 µL of DMSO.

  • Storage: Aliquot into small volumes (e.g., 20 µL) and store at -80°C . Avoid repeated freeze-thaw cycles.

  • Stability: Stable for 6 months at -80°C.

Protocol: Cellular Target Engagement (Western Blot)

Objective: Validate that 5 µM DDR-TRK-1 inhibits Collagen-induced DDR1 phosphorylation.

Materials:

  • DDR1-positive cells (e.g., Panc-1, HCT116, or breast cancer lines).

  • Ligand: Type I Collagen (Rat tail or Bovine).

  • DDR-TRK-1 (Probe) and DDR-TRK-1N (Negative Control).[1]

Workflow:

  • Seeding: Plate cells in 6-well plates (0.5 x 10⁶ cells/well). Starve in serum-free media overnight (16h) to reduce basal phosphorylation.

  • Pre-treatment:

    • Well 1: DMSO Vehicle (0.05%).

    • Well 2: DDR-TRK-1N (5 µM).[1]

    • Well 3: DDR-TRK-1 (5 µM).[1]

    • Incubate for 1 hour at 37°C.

  • Stimulation: Add Collagen Type I (final conc. 10–50 µg/mL) to all wells.

    • Incubate for 2–4 hours at 37°C. (Note: DDR activation kinetics are slower than EGFR; 2h is often minimum).

  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Orthovanadate/NaF). Lyse in RIPA buffer.

  • Detection: Western Blot.

    • Primary Antibody: Phospho-DDR1 (Tyr792) or Phospho-Tyrosine (4G10).

    • Loading Control: Total DDR1 or GAPDH.

Expected Result:

  • DMSO + Collagen: Strong Phospho-DDR1 band.

  • DDR-TRK-1N + Collagen: Strong Phospho-DDR1 band (similar to DMSO).

  • DDR-TRK-1 + Collagen: Significant reduction or absence of Phospho-DDR1 band.

Diagram 2: Experimental Workflow & Dilution Scheme

Workflow cluster_controls Experimental Groups Stock Stock Solution (10 mM in DMSO) Store @ -80°C Intermed Intermediate Dilution (100 µM in Media) 1:100 Dilution Stock->Intermed 2 µL into 198 µL Media Working Working Solution (5 µM in Media) 1:20 Dilution Intermed->Working Dilute directly into well Cells Cell Culture (Final DMSO: 0.05%) Working->Cells Add to cells Control1 Vehicle (DMSO) Control2 Neg. Control (DDR-TRK-1N 5µM) Control3 Probe (DDR-TRK-1 5µM)

Caption: Serial dilution strategy ensures accurate dosing and minimizes DMSO shock. Final DMSO concentration should remain <0.1%.

Troubleshooting & Validation

Issue: High Toxicity in Control Wells

  • Cause: Concentration >10 µM or sensitive cell line (e.g., primary neurons).

  • Solution: Titrate down to 1 µM or 2.5 µM. Verify DMSO tolerance of the specific cell line.

Issue: No Inhibition of Phosphorylation

  • Cause: Insufficient pre-incubation time or high ATP levels.

  • Solution: Increase pre-incubation to 2 hours. Ensure Collagen stimulation is sufficient (verify with positive control like orthovanadate).

Issue: Inhibition in Negative Control (DDR-TRK-1N) [1]

  • Cause: Compound degradation or contamination.

  • Solution: Re-order fresh stock. Verify identity via Mass Spec if possible.

References

  • Structural Genomics Consortium (SGC). DDR-TRK-1 Chemical Probe.[4] Available at: [Link]

  • Chemical Probes Portal. DDR-TRK-1 Review. Available at: [Link]

  • Canning, P., et al. (2014). "Structural and functional characterization of the intracellular kinase domain of the discoidin domain receptor 1 (DDR1)." Journal of Medicinal Chemistry. (Contextual grounding for DDR1 inhibition mechanisms).

Sources

Application

DDR-TRK-1N application in pancreatic cancer cell lines

Application Note: Validating DDR1-Driven Pathogenicity in Pancreatic Cancer Using the DDR-TRK-1/1N Chemical Probe Pair Part 1: Core Directive & Scientific Rationale The Critical Role of DDR-TRK-1N in PDAC Research In the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Validating DDR1-Driven Pathogenicity in Pancreatic Cancer Using the DDR-TRK-1/1N Chemical Probe Pair

Part 1: Core Directive & Scientific Rationale

The Critical Role of DDR-TRK-1N in PDAC Research In the study of Pancreatic Ductal Adenocarcinoma (PDAC), the dense desmoplastic stroma—rich in collagen—is a primary driver of chemoresistance and immune exclusion. Discoidin Domain Receptor 1 (DDR1) is the key receptor tyrosine kinase (RTK) that translates this collagen density into survival signals (via PYK2/FAK pathways).[1]

DDR-TRK-1 is a high-quality chemical probe designed to inhibit DDR1 and TRK kinases.[2] However, kinase inhibitors frequently exhibit off-target toxicity that mimics therapeutic efficacy. DDR-TRK-1N is the structurally matched negative control .[2] It possesses the same chemical scaffold as the active probe but lacks the hydrogen-bonding capability required to bind the ATP pocket of the kinase.

Application Core Principle: You cannot validate DDR1 as a target using DDR-TRK-1 alone.

  • If DDR-TRK-1 kills cells and DDR-TRK-1N does not: The effect is on-target (DDR/TRK driven).

  • If both compounds kill cells: The effect is off-target (general toxicity), and the result is a false positive.

This guide details the rigorous application of DDR-TRK-1N alongside DDR-TRK-1 to dissect collagen-mediated signaling in PDAC.

Part 2: Mechanism of Action & Signaling Pathway

DDR1 is unique among RTKs as it is activated by fibrillar collagen (ECM) rather than soluble growth factors. In PDAC, this activation drives the "Survival Signal" that protects tumor cells from chemotherapy (Gemcitabine).

Figure 1: Collagen-Induced DDR1 Signaling & Probe Intervention

DDR1_Pathway Collagen Fibrillar Collagen (ECM) DDR1_Inactive DDR1 (Inactive Dimer) Collagen->DDR1_Inactive Binding DDR1_Active p-DDR1 (Y513) Activated Receptor DDR1_Inactive->DDR1_Active Phosphorylation PYK2 PYK2 / FAK DDR1_Active->PYK2 Recruitment Probe_Active DDR-TRK-1 (Active Inhibitor) Probe_Active->DDR1_Active BLOCKS ATP Pocket Probe_Neg DDR-TRK-1N (Negative Control) Probe_Neg->DDR1_Active No Binding (Steric Mismatch) PEAK1 PEAK1 PYK2->PEAK1 Phenotype PDAC Progression: Chemoresistance Migration/Invasion PEAK1->Phenotype Signaling Cascade

Caption: DDR1 activation by collagen recruits PYK2/FAK, driving PDAC progression. DDR-TRK-1 blocks this activation, while DDR-TRK-1N serves as the inert control to verify specificity.

Part 3: Experimental Protocols

Protocol A: Differential Phenotypic Screening (Viability & Apoptosis)

Objective: Determine if antiproliferative effects in PDAC lines are driven by DDR/TRK inhibition or non-specific toxicity.

Materials:

  • Cell Lines: PANC-1 (High DDR1), MiaPaCa-2 (Moderate DDR1).

  • Compounds:

    • Active Probe: DDR-TRK-1 (Stock: 10 mM in DMSO).

    • Negative Control: DDR-TRK-1N (Stock: 10 mM in DMSO).

  • Substrate: Collagen Type I coated plates (Essential for DDR1 dependence).

Step-by-Step Workflow:

  • Coating: Coat 96-well plates with Rat Tail Collagen Type I (10 µg/mL) in 0.02 M acetic acid for 1 hour at 37°C. Wash 2x with PBS.

    • Rationale: DDR1 signaling is minimal on plastic. Collagen coating mimics the PDAC stroma, sensitizing cells to DDR1 inhibition.

  • Seeding: Seed PANC-1 cells at 3,000 cells/well in complete media (DMEM + 10% FBS). Allow attachment overnight.

  • Treatment: Prepare a serial dilution (0.1 µM to 10 µM) of both DDR-TRK-1 and DDR-TRK-1N .

    • Critical Step: Maintain DMSO concentration constant (<0.5%) across all wells.

  • Incubation: Incubate for 72 hours.

  • Readout: Assess viability using CellTiter-Glo (ATP quantification) or Caspase-3/7 Glo (Apoptosis).

Data Interpretation Table:

ObservationDDR-TRK-1 (Active)DDR-TRK-1N (Neg Control)Conclusion
Scenario A (Ideal) High Potency (IC50 < 1 µM)No Effect (IC50 > 10 µM)Valid On-Target Effect. DDR1 drives survival here.
Scenario B (Toxic) High PotencyHigh PotencyOff-Target Toxicity. Effect is not DDR1-specific.
Scenario C (Inactive) No EffectNo EffectCell line is not dependent on DDR1.
Protocol B: 3D Spheroid Invasion Assay (Stroma-Mimetic)

Objective: Assess the compound's ability to inhibit invasion into a collagen-rich matrix, a hallmark of PDAC metastasis.

Workflow:

  • Spheroid Formation: Form PANC-1 spheroids (5,000 cells/well) in Ultra-Low Attachment (ULA) round-bottom plates using centrifugation (200 x g, 5 min). Incubate 72h to form tight spheres.

  • Matrix Embedding: Aspirate media carefully. Add 50 µL of Matrigel/Collagen I mix (4 mg/mL Collagen) containing the treatment compounds:

    • Group 1: Vehicle (DMSO).

    • Group 2: DDR-TRK-1 (1 µM).

    • Group 3: DDR-TRK-1N (1 µM).

  • Polymerization: Centrifuge briefly to center the spheroid. Incubate at 37°C for 1h to solidify matrix.

  • Overlay: Add 100 µL complete media with respective treatments on top of the matrix.

  • Imaging: Monitor invasion (sprouting area) at T=0, 24h, and 48h using brightfield microscopy.

Expected Result:

  • Vehicle & DDR-TRK-1N: Extensive branching and invasion into the collagen matrix.

  • DDR-TRK-1: Significant suppression of invasive sprouts (retention of spherical shape), confirming DDR1's role in collagen invasion.

Protocol C: Target Engagement (Western Blot Validation)

Objective: Verify that DDR-TRK-1 inhibits DDR1 autophosphorylation while DDR-TRK-1N does not.

Step-by-Step:

  • Starvation: Seed PANC-1 cells in 6-well plates. Once 80% confluent, serum-starve (0.5% FBS) overnight to reduce basal signaling.

  • Pre-treatment: Treat cells with 5 µM of DDR-TRK-1 or DDR-TRK-1N for 1 hour.

  • Stimulation: Add soluble Collagen Type I (20 µg/mL) directly to the media for 2 hours.

    • Mechanistic Note: Collagen induces DDR1 dimerization and slow autophosphorylation (unlike rapid EGFR signaling).

  • Lysis: Wash with ice-cold PBS containing 1 mM Sodium Orthovanadate (phosphatase inhibitor). Lyse in RIPA buffer + protease/phosphatase inhibitors.[3]

  • Detection:

    • Primary Antibody: Anti-Phospho-DDR1 (Tyr513) [Cell Signaling Tech #14531].

    • Total Control: Anti-DDR1 (Total).

    • Loading Control: GAPDH/Vinculin.

Figure 2: Validation Workflow Logic

Validation_Logic cluster_results Expected Western Blot Signal Step1 Serum Starve (Reset Basal Signaling) Step2 Pre-treat: Probe vs. Neg Control Step1->Step2 Step3 Stimulate: Collagen I (2h) Step2->Step3 Step4 Western Blot: p-DDR1 (Y513) Step3->Step4 Res1 Vehicle + Collagen: STRONG BAND Step4->Res1 Res2 DDR-TRK-1 + Collagen: NO BAND Step4->Res2 Res3 DDR-TRK-1N + Collagen: STRONG BAND Step4->Res3

Caption: Western blot logic. DDR-TRK-1N must fail to inhibit phosphorylation to validate the assay.

Part 4: References & Sourcing

  • Structural Genomics Consortium (SGC). DDR-TRK-1 and DDR-TRK-1N Chemical Probes. The primary source for the characterization, stoichiometry, and recommended concentrations of the probe pair.

  • Canning, P., et al. (2014). "Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors." Journal of Molecular Biology. (Structural basis for DDR1 inhibition).[4][5]

  • Shintani, Y., et al. (2008). "Collagen I-mediated up-regulation of N-cadherin requires cooperative signaling from integrins and discoidin domain receptor 1." Journal of Cell Biology. (Establishes DDR1 role in EMT/Migration).

  • Huo, X., et al. (2016). "Structure-Based Design of Tetrahydroisoquinoline-7-carboxamides as Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors." Journal of Medicinal Chemistry. (Chemical synthesis and SAR of the probe series).

  • Aguilera, K.Y., et al. (2017). "Inhibition of Discoidin Domain Receptor 1 Reduces Collagen-mediated Tumorigenicity in Pancreatic Ductal Adenocarcinoma." Molecular Cancer Therapeutics. (Validation of DDR1 as a target in PDAC).

Sources

Method

Application Note: The Critical Role of the Negative Control DDR-TRK-1N in Elucidating DDR-TRK-1-Specific Cellular Effects

Introduction: The Imperative for Rigorous Controls in Kinase Inhibition Studies DDR-TRK-1N has been designed with minimal structural differences from DDR-TRK-1, rendering it inactive against the target kinases.[1] Its us...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Controls in Kinase Inhibition Studies

DDR-TRK-1N has been designed with minimal structural differences from DDR-TRK-1, rendering it inactive against the target kinases.[1] Its use in parallel experiments allows researchers to distinguish between on-target pharmacological effects and any potential off-target or compound-specific, yet target-independent, cellular responses. This rigorous approach is a cornerstone of robust scientific inquiry in the field of signal transduction and drug discovery.

Understanding the Targets: DDR and TRK Signaling Pathways

DDR-TRK-1 is a dual inhibitor targeting two important classes of receptor tyrosine kinases (RTKs): the Discoidin Domain Receptors (DDR1 and DDR2) and the Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).[1][2]

Discoidin Domain Receptors (DDRs) are unique RTKs that are activated by collagen, a major component of the extracellular matrix.[3][4] Upon collagen binding, DDRs dimerize and autophosphorylate, initiating downstream signaling cascades that play crucial roles in cell adhesion, migration, proliferation, and extracellular matrix remodeling.[3] Dysregulation of DDR signaling is implicated in various diseases, including fibrosis and cancer.[5][6]

Tropomyosin Receptor Kinases (TRKs) are a family of RTKs that are activated by neurotrophins.[7] The binding of neurotrophins (like Nerve Growth Factor - NGF) to TRK receptors leads to their dimerization and autophosphorylation, activating downstream pathways such as the RAS-MAPK and PI3K-AKT pathways.[1][8] These pathways are critical for neuronal survival, differentiation, and synaptic plasticity.[7] Aberrant TRK signaling, often due to gene fusions, is an oncogenic driver in a variety of cancers.[9]

The Rationale for Parallel Use: A Self-Validating Experimental Design

The fundamental principle behind using DDR-TRK-1 and DDR-TRK-1N in parallel is to create a self-validating experimental system. Any cellular effect that is observed with DDR-TRK-1 but not with DDR-TRK-1N can be confidently attributed to the inhibition of DDR and/or TRK kinases. Conversely, if a similar effect is observed with both compounds, it is likely an off-target effect of the chemical scaffold or an experimental artifact.

This approach is critical for:

  • Validating on-target activity: Confirming that the observed phenotype is a direct result of inhibiting the intended kinases.

  • Identifying off-target effects: Unmasking any unintended biological activities of the compound structure.

  • Ensuring data integrity and reproducibility: Providing a robust dataset that can be confidently interpreted and built upon.

Experimental Design and Protocols

I. Reagent Preparation and Handling

Proper handling and preparation of DDR-TRK-1 and DDR-TRK-1N are crucial for obtaining reliable and reproducible results.

Table 1: Compound Properties and Storage Recommendations

CompoundMolecular WeightRecommended SolventStock Solution ConcentrationStorage of Stock Solution
DDR-TRK-1 492.50 g/mol DMSO10 mM-20°C or -80°C for long-term storage[10]
DDR-TRK-1N 508.25 g/mol [1]DMSO10 mM-20°C or -80°C for long-term storage

Protocol for Reagent Preparation:

  • Aliquoting: Upon receipt, it is recommended to create small, single-use aliquots of the DMSO stock solutions to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium just before each experiment. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is at a level that does not affect cell viability (typically ≤ 0.1%).

II. Cellular Assays: A Step-by-Step Guide

The following is a generalized protocol for assessing the effects of DDR-TRK-1 and DDR-TRK-1N in a cell-based assay. This protocol should be adapted based on the specific cell type and biological question being addressed.

Recommended Starting Concentrations:

  • DDR-TRK-1: A starting concentration of 5 µM in cellular assays is recommended.[1]

  • DDR-TRK-1N: Should be used at the same concentration as DDR-TRK-1. It is important to note that DDR-TRK-1N may exhibit toxicity at concentrations above 10 µM in some cell lines, such as HeLa cells.[1]

Protocol for a Typical Cell Proliferation Assay (e.g., using a colorimetric method like MTT or a fluorescence-based method):

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment. Allow the cells to adhere and recover overnight.

  • Treatment: The next day, remove the old medium and add fresh medium containing the following treatments:

    • Vehicle Control (e.g., 0.1% DMSO)

    • DDR-TRK-1 (e.g., at a range of concentrations from 0.1 µM to 10 µM)

    • DDR-TRK-1N (at the same concentrations as DDR-TRK-1)

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours), depending on the cell doubling time and the nature of the expected effect.

  • Assay: Perform the proliferation assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curves for both DDR-TRK-1 and DDR-TRK-1N.

    • A significant difference between the curves for DDR-TRK-1 and DDR-TRK-1N indicates an on-target effect.

III. Western Blotting to Confirm Target Engagement

To directly assess the inhibition of DDR and/or TRK signaling, Western blotting for the phosphorylated forms of these kinases or their downstream effectors is recommended.

Protocol for Western Blot Analysis:

  • Cell Treatment: Treat cells with the vehicle, DDR-TRK-1, and DDR-TRK-1N at the desired concentration for a suitable duration (e.g., 1-4 hours) to observe changes in protein phosphorylation.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Probe the membranes with primary antibodies against phosphorylated DDR1 (p-DDR1), total DDR1, phosphorylated TRKA (p-TRKA), total TRKA, and downstream signaling molecules like phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK).

    • Use appropriate secondary antibodies and a chemiluminescent or fluorescent detection system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

    • A reduction in the phosphorylation of target proteins in cells treated with DDR-TRK-1, but not in those treated with DDR-TRK-1N, confirms on-target inhibition.

Data Interpretation and Visualization

Visualizing the Experimental Workflow

G cluster_prep Reagent Preparation cluster_exp Cellular Experiment cluster_analysis Data Analysis stock_active DDR-TRK-1 Stock (10 mM in DMSO) treatment Treat Cells stock_active->treatment Working Dilutions stock_control DDR-TRK-1N Stock (10 mM in DMSO) stock_control->treatment Working Dilutions cell_culture Seed and Culture Cells cell_culture->treatment incubation Incubate treatment->incubation phenotypic_assay Phenotypic Assay (e.g., Proliferation) incubation->phenotypic_assay western_blot Western Blot (Target Engagement) incubation->western_blot data_interp Data Interpretation phenotypic_assay->data_interp western_blot->data_interp

Caption: Experimental workflow for the parallel use of DDR-TRK-1 and DDR-TRK-1N.

Visualizing the Signaling Pathways

G cluster_ddr DDR Signaling cluster_trk TRK Signaling cluster_inhibitors Inhibitors collagen Collagen ddr1 DDR1 collagen->ddr1 ddr_downstream Downstream Signaling (e.g., SHC1, PI3K) ddr1->ddr_downstream ddr_effect Cell Adhesion, Migration, Proliferation ddr_downstream->ddr_effect ngf Neurotrophins (e.g., NGF) trka TRKA ngf->trka trk_downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) trka->trk_downstream trk_effect Neuronal Survival, Differentiation trk_downstream->trk_effect ddr_trk_1 DDR-TRK-1 ddr_trk_1->ddr1 Inhibits ddr_trk_1->trka Inhibits ddr_trk_1n DDR-TRK-1N (Inactive Control)

Caption: Simplified signaling pathways of DDR1 and TRKA and the inhibitory action of DDR-TRK-1.

Troubleshooting and Considerations

  • Cell Line Selection: Choose cell lines with known expression and activity of DDR and/or TRK kinases for initial experiments.

  • Compound Solubility: Ensure that the compounds are fully dissolved in DMSO and then in the culture medium to avoid precipitation.

  • Toxicity: If cellular toxicity is observed with DDR-TRK-1N at the recommended concentration, a dose-response curve for toxicity should be generated for both compounds to identify a non-toxic working concentration.

  • Kinase Selectivity: While DDR-TRK-1N serves as an excellent negative control, it is also good practice to use other selective inhibitors for either DDR or TRK to further dissect the specific contribution of each kinase family to the observed phenotype.[1]

Conclusion

References

  • Structural Genomics Consortium. DDR-TRK-1. [Link]

  • Gjorgjevski, M., Hannan, N. J., & Georgiou, H. M. (2021). Recent Advances in the Role of Discoidin Domain Receptor Tyrosine Kinase 1 and Discoidin Domain Receptor Tyrosine Kinase 2 in Breast and Ovarian Cancer. Frontiers in Cell and Developmental Biology, 9, 755307. [Link]

  • Mohan, S., Das, A., & Sagi, I. (2023). Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions. International Journal of Molecular Sciences, 24(19), 14896. [Link]

  • Zhu, Y., & Yao, T. (2021). DDR1 can mediate downstream signals via c-Jun N-terminal Kinases (JNK), as seen in pancreatic cancer cells. Frontiers in Cell and Developmental Biology. [Link]

  • Clinisciences. NB-64-02224-1mg | DDR-TRK-1 [1934246-19-1]. [Link]

  • Kim, H. G., Tan, L., Weisberg, E. L., Liu, F., Canning, P., Choi, H. G., ... & Gray, N. S. (2013). Discovery of a potent and selective DDR1 receptor tyrosine kinase inhibitor. ACS chemical biology, 8(10), 2145–2150. [Link]

  • Moll, J., Anwar, M. A., & Khan, S. (2025). Emerging strategies and translational advancements of DDR1 in oncology. Journal of Translational Medicine, 23(1), 1-17. [Link]

  • Chemical Probes Portal. DDR-TRK-1. [Link]

  • Wikipedia. DDR1. [Link]

  • National Center for Biotechnology Information. NTRK1 neurotrophic receptor tyrosine kinase 1 [Homo sapiens (human)]. [Link]

  • Al-Salama, Z. T., & Keam, S. J. (2013). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Pharmaceuticals, 16(7), 963. [Link]

  • Valiathan, R. R., Jin, K., & Fridman, R. (2012). Signaling by discoidin domain receptor 1 in cancer metastasis. Cell adhesion & migration, 6(5), 440–450. [Link]

  • Giallongo, C., Tibullo, D., Parrinello, N. L., La Cava, P., Di Rosa, M., & Vicario, N. (2021). Collagen and Discoidin Domain Receptor 1 Partnership: A Multifaceted Role in the Regulation of Breast Carcinoma Cell Phenotype. Frontiers in Cell and Developmental Biology, 9, 785860. [Link]

  • Drago, M. Z., & Lawrence, H. R. (2016). Mapping combinatorial drug effects to DNA damage response kinase inhibitors. Nature communications, 7, 13717. [Link]

  • Wang, Y., Zhang, T., & Zhu, C. (2024). Application of a macrocyclization strategy in kinase inhibitor development. Journal of Medicinal Chemistry. [Link]

  • Cocco, E., Scaltriti, M., & Drilon, A. (2018). NTRK fusion-positive cancers and TRK inhibitor therapy. Nature reviews. Clinical oncology, 15(12), 731–747. [Link]

  • Wang, Y., Zhang, T., & Zhu, C. (2024). Application of a macrocyclization strategy in kinase inhibitor development. ResearchGate. [Link]

  • Lee, S. J., Kim, S., Park, S. H., Park, J. H., Lee, J. S., Kim, J. H., ... & Kim, J. (2020). Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs. Frontiers in oncology, 10, 599. [Link]

  • The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer. (2022). ResearchGate. [Link]

  • U.S. National Library of Medicine. (2018). Sequence-Based Protein Kinase Inhibition: Applications for Drug Development. Taylor & Francis. [Link]

  • Dent, P., & Grant, S. (2013). New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics. Clinical cancer research : an official journal of the American Association for Cancer Research, 19(15), 3967–3973. [Link]

  • National Center for Biotechnology Information. Signaling by NTRKs. [Link]

  • Hughes, T. B., Miller, G. P., Swamidass, S. J., & Yourick, J. J. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International journal of molecular sciences, 24(5), 4999. [Link]

  • Cancer Genetics Web. NTRK1. [Link]

  • My Cancer Genome. NTRK1. [Link]

Sources

Application

Application Note: Validating DDR1-Driven Cell Migration Specificity

Protocol: Comparative Analysis Using the DDR-TRK-1 Chemical Probe and DDR-TRK-1N Negative Control Executive Summary & Scientific Rationale In the development of anti-metastatic therapeutics, distinguishing between genuin...

Author: BenchChem Technical Support Team. Date: February 2026

Protocol: Comparative Analysis Using the DDR-TRK-1 Chemical Probe and DDR-TRK-1N Negative Control

Executive Summary & Scientific Rationale

In the development of anti-metastatic therapeutics, distinguishing between genuine target engagement and non-specific cytotoxicity is the primary failure point in early-stage screening. This Application Note details the protocol for assessing Discoidin Domain Receptor 1 (DDR1) mediated cell migration.

Critical Distinction: This protocol utilizes a matched chemical probe pair.[1]

  • DDR-TRK-1: The active kinase inhibitor (IC50 = 9.4 nM for DDR1).

  • DDR-TRK-1N: The negative control compound.[1][2][3][4] It possesses a near-identical chemical structure to the active probe but lacks the hydrogen-bonding capability required to inhibit the kinase ATP-binding pocket.

Scientific Integrity Warning: A migration assay using only the active inhibitor is inconclusive. If cell migration stops, it could be due to DDR1 inhibition or general cell sickness. By running DDR-TRK-1N in parallel, you establish a self-validating system: if the Negative Control (1N) fails to inhibit migration while the Active Probe (1) succeeds, the phenotype is confirmed to be mechanism-based (DDR1/TRK driven).

Mechanistic Grounding

DDR1 is a unique Receptor Tyrosine Kinase (RTK) that is activated not by soluble growth factors, but by fibrillar Collagen Type I . Upon binding collagen, DDR1 undergoes autophosphorylation, recruiting adapter proteins (like ShcA and Nck) which remodel the actin cytoskeleton, driving Epithelial-to-Mesenchymal Transition (EMT) and metastasis.

The Probe Mechanism:

  • DDR-TRK-1 binds the ATP pocket of DDR1 (and TRK A/B/C), preventing phosphorylation.

  • DDR-TRK-1N is sterically similar but inert against the target.

Visualization: Mechanism of Action & Control Logic

DDR_Pathway Collagen Collagen Type I (ECM Ligand) DDR1_Inactive DDR1 Receptor (Inactive) Collagen->DDR1_Inactive Binds DDR1_Active p-DDR1 (Activated) DDR1_Inactive->DDR1_Active Autophosphorylation Signaling ShcA / Nck / Cdc42 Signaling Cascade DDR1_Active->Signaling Migration Actin Remodeling & Cell Migration Signaling->Migration Probe DDR-TRK-1 (Active Inhibitor) Probe->DDR1_Inactive Blocks ATP Pocket Control DDR-TRK-1N (Negative Control) Control->DDR1_Inactive No Binding (Inert)

Caption: Figure 1. DDR1 signaling cascade showing the intervention point of the active probe versus the inert nature of the negative control DDR-TRK-1N.

Experimental Protocol: Collagen-Driven Migration (Scratch Assay)

Objective: Quantify the specific inhibition of migration in Panc-1 or H1299 cells (high DDR1 expressors).

A. Reagents & Materials
ComponentSpecificationSource/Notes
Active Probe DDR-TRK-110 mM stock in DMSO
Negative Control DDR-TRK-1N 10 mM stock in DMSO
ECM Ligand Rat Tail Collagen Type ICrucial: DDR1 requires collagen to signal.[5]
Cell Line Panc-1, H1299, or MDA-MB-231Adherent epithelial/cancer lines.
Media DMEM + 0.5% FBSLow serum prevents growth factor interference.
B. Plate Preparation (The "Collagen Trap")

Standard plastic promotes non-specific migration. You must coat with collagen to specifically engage DDR1.

  • Dilute Collagen Type I to 10 µg/mL in 0.02 M Acetic Acid.

  • Add 1 mL to each well of a 6-well plate.

  • Incubate for 1 hour at 37°C or overnight at 4°C.

  • Aspirate excess collagen and rinse 2x with PBS. Air dry for 15 mins.

C. Cell Seeding & Treatment Workflow
  • Seeding: Seed cells (approx. 5 x 10^5 cells/well) onto the collagen-coated plates.

  • Attachment: Allow cells to attach and form a 100% confluent monolayer (usually 24 hours).

  • Starvation: Switch to low-serum media (0.5% FBS) for 6 hours prior to the scratch. This synchronizes the cells and ensures migration is not driven by EGF/FGF in the serum.

  • Wounding: Create a scratch wound using a p200 pipette tip. Ensure the scratch width is consistent. Wash 2x with PBS to remove floating debris.

  • Treatment Groups (Triplicate):

    • Vehicle: DMSO (0.1%)

    • Active: DDR-TRK-1 (1.0 µM)

    • Control: DDR-TRK-1N (1.0 µM)[4]

    • Note: 1.0 µM is the standard screening concentration recommended by the Structural Genomics Consortium (SGC) for this probe set.

D. Data Acquisition
  • Image the scratch at T=0 hours immediately after treatment.

  • Incubate at 37°C / 5% CO2.

  • Image the exact same field of view at T=12, 24, and 48 hours .

Data Analysis & Interpretation

Calculate the % Wound Closure using the formula:



Expected Results Matrix (Validation Check)
GroupPhenotypeInterpretation
Vehicle (DMSO) High MigrationBaseline DDR1 activation by Collagen coating.
DDR-TRK-1 (Active) Blocked Migration Successful target engagement. Kinase inhibited.[1]
DDR-TRK-1N (Neg) High Migration CRITICAL: If migration is blocked here, the compound is toxic off-target. If migration equals Vehicle, the assay is valid.
Visualization: Experimental Logic Flow

Workflow cluster_treat Treatment Arms Start Start: Confluent Monolayer on Collagen I Coated Plate Wound Generate Scratch Wound (p200 Tip) Start->Wound T_Veh Vehicle (DMSO) Wound->T_Veh T_Act Active: DDR-TRK-1 (1 µM) Wound->T_Act T_Neg Control: DDR-TRK-1N (1 µM) Wound->T_Neg Incubate Incubate 24-48h (Low Serum) T_Veh->Incubate T_Act->Incubate T_Neg->Incubate Measure Measure Wound Area Incubate->Measure Decision Compare Results Measure->Decision Valid VALID RESULT: Active inhibits migration Control does not Decision->Valid Invalid INVALID RESULT: Control inhibits migration (Off-target Toxicity) Decision->Invalid

Caption: Figure 2. Decision tree for interpreting migration assay results using the active/negative probe pair.

Troubleshooting & Optimization
  • Cells detach during washing: The collagen coating might be insufficient. Ensure you use Rat Tail Collagen I (acid solubilized) and neutralize if using a gelling protocol, though thin coating (non-gelling) is usually sufficient for 2D migration.

  • No migration in Vehicle: Check DDR1 expression levels in your cell line via Western Blot. If DDR1 is low, the cells won't respond to the collagen surface.

  • DDR-TRK-1N shows inhibition: This indicates toxicity. Perform a cell viability assay (CellTiter-Glo) at 1 µM. If viability is <80%, lower the concentration to 0.5 µM or 0.1 µM for both the active and negative control.

References
  • Structural Genomics Consortium (SGC). DDR-TRK-1 Chemical Probe Characterization.

    • Source:

  • Sigma-Aldrich.

    • Source:

  • MedChemExpress.

    • Source:

  • Vogel, W. et al. (1997). The discoidin domain receptor tyrosine kinases are activated by collagen.

    • Source: (Foundational mechanism for Collagen-DDR1 activation).

Sources

Method

Application Note: Preparation and Handling of DDR-TRK-1N Stock Solution

Abstract & Scope This technical guide details the standardized protocol for preparing stock solutions of DDR-TRK-1N , the designated negative control compound for the chemical probe DDR-TRK-1 . DDR-TRK-1N is structurally...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the standardized protocol for preparing stock solutions of DDR-TRK-1N , the designated negative control compound for the chemical probe DDR-TRK-1 .

DDR-TRK-1N is structurally similar to the active probe but lacks significant inhibitory activity against Discoidin Domain Receptors (DDR1/2) and Tropomyosin Receptor Kinases (TRK) at relevant concentrations. Proper preparation is critical to ensure that cellular effects observed with the active probe are due to target inhibition and not off-target physicochemical factors. This protocol mandates the use of anhydrous DMSO and strict aliquot management to maintain compound stability.

Physicochemical Properties & Safety

Before handling, verify the identity of your compound. Note that the molecular weight of the negative control (DDR-TRK-1N) differs from the active probe (DDR-TRK-1).

ParameterSpecificationNotes
Compound Name DDR-TRK-1NNegative Control Probe
CAS Number N/A (Proprietary/Probe)Refer to SGC ID if available
Molecular Weight 508.25 g/mol Distinct from DDR-TRK-1 (492.5 g/mol )
Formula C₂₆H₂₃F₃N₆O
Solubility DMSO (≥ 50 mM)Insoluble in water
Appearance White to off-white solid
Storage (Solid) -20°CDesiccated
Storage (Solution) -80°CStable for 6 months

Safety Warning: Treat DDR-TRK-1N with the same precautions as the active kinase inhibitor. Wear standard PPE (gloves, lab coat, safety glasses). Perform all weighing operations inside a chemical fume hood.

Expertise & Experience: The "Why" Behind the Protocol

Solvent Selection: Anhydrous DMSO

Water is the enemy of kinase inhibitor stock solutions. Even trace moisture can lead to:

  • Hydrolytic degradation: Over time, the compound may break down.

  • Compound "Crashing Out": DDR-TRK-1N is highly hydrophobic. Moisture absorption by hygroscopic DMSO decreases solubility, causing invisible micro-precipitates that alter the effective concentration.

  • Directive: Use only anhydrous DMSO (≥99.9%) from a fresh or properly sealed bottle.

Concentration Strategy

While DDR-TRK-1N is soluble up to 50 mM, we recommend preparing a 10 mM stock solution .

  • Reasoning: 10 mM is the industry standard for kinase inhibitors. It allows for easy 1:1000 dilution to reach typical screening concentrations (e.g., 10 µM) while keeping the final DMSO concentration at 0.1% (non-toxic to most cell lines). Higher concentrations (e.g., 50 mM) are more prone to precipitation during freeze-thaw cycles.

The Freeze-Thaw Danger

Repeated temperature fluctuations cause crystal growth and concentration gradients within the vial.

  • Protocol: Single-use aliquots are mandatory. Never refreeze a thawed aliquot more than once.[1]

Protocol: Stock Solution Preparation

Materials Required[1][2][3][4][5][6][7][8][9]
  • DDR-TRK-1N powder (equilibrated to room temperature).

  • Anhydrous Dimethyl Sulfoxide (DMSO).[2]

  • Vortex mixer.

  • Amber glass vials or low-binding microcentrifuge tubes (1.5 mL).

  • Precision analytical balance.

Step-by-Step Workflow
Step 1: Equilibrations

Remove the vial of DDR-TRK-1N from the freezer and let it sit at room temperature for 30 minutes before opening.

  • Scientific Logic:[3][4][5][6] Opening a cold vial causes atmospheric moisture to condense inside, degrading the remaining powder.

Step 2: Weighing & Calculation

Weigh the desired amount of powder. Use the formula


 to calculate the volume of DMSO required.
  • 
     : Mass of powder (mg)
    
  • 
     : Molecular Weight (508.25  g/mol )
    
  • 
     : Target Concentration (Molar, e.g., 0.01 M for 10 mM)
    
  • 
     : Volume of DMSO (mL)
    

Example Calculation: To prepare 10 mM stock from 1 mg of powder:



Step 3: Dissolution[7][2][5]
  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex vigorously for 30–60 seconds.

  • Inspect visually.[7] The solution must be perfectly clear. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

Step 4: Aliquoting & Storage[1]
  • Divide the stock into small aliquots (e.g., 20–50 µL) in labeled, low-binding tubes.

  • Store at -80°C for long-term stability (up to 6 months) or -20°C for short-term (< 1 month).

Visualization: Preparation Workflow

StockPrep Start Start: Equilibrate Powder (30 min @ RT) Weigh Weigh Compound (Mass m) Start->Weigh Calc Calculate DMSO Vol V = m / (MW * C) Weigh->Calc Dissolve Add DMSO & Vortex (Anhydrous) Calc->Dissolve Inspect Visual Inspection (Clear Solution?) Dissolve->Inspect Sonicate Sonicate (5 min @ RT) Inspect->Sonicate No Aliquot Aliquot (Single-use) Inspect->Aliquot Yes Sonicate->Inspect Store Store (-80°C) Aliquot->Store

Figure 1: Logical workflow for the preparation of DDR-TRK-1N stock solution ensuring solubility and stability.

Usage in Biological Assays[4][5]

The "Intermediate Dilution" Method

Directly adding 100% DMSO stock to cell culture media can cause local precipitation due to the rapid change in polarity. To prevent this, use an intermediate dilution step.

Protocol for 5 µM Final Assay Concentration:

  • Stock: 10 mM (100% DMSO).

  • Intermediate: Dilute Stock 1:200 in culture media (or PBS) to create a 50 µM (0.5% DMSO) working solution.

    • Note: If precipitation occurs here, dilute 1:200 in pure DMSO first to make a 50 µM DMSO stock, then dilute that into media. However, the standard method is usually sufficient for this compound.

  • Final: Add 10 µL of Intermediate to 90 µL of cells to achieve 5 µM (0.05% DMSO) .

Matched Controls

Always run the active probe (DDR-TRK-1) and the negative control (DDR-TRK-1N) side-by-side at the exact same concentration .

  • Recommended Screening Concentration: 5 µM.

  • Toxicity Threshold: Do not exceed 10 µM for DDR-TRK-1N in HeLa cells, as off-target toxicity has been observed above this limit [1].

Visualization: Serial Dilution Scheme

DilutionScheme Stock Master Stock 10 mM in 100% DMSO Inter Intermediate Dilution 50 µM in Media/Buffer (0.5% DMSO) Stock->Inter  1:200 Dilution   Final Final Assay Well 5 µM Concentration (0.05% DMSO) Inter->Final  1:10 Dilution  

Figure 2: Two-step dilution strategy to minimize osmotic shock and precipitation risks in cell assays.

References

  • Structural Genomics Consortium (SGC). DDR-TRK-1N Chemical Probe Negative Control Data Sheet. Available at: [Link]

  • Canning, P., et al. (2014).Structural Characterization of the Discoidin Domain Receptor 1 (DDR1) Kinase Domain. Journal of Molecular Biology.
  • Wang, Z., et al. (2016). Structure-Based Design of Tetrahydroisoquinoline-7-carboxamides as Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors.[4] Journal of Medicinal Chemistry, 59(12), 5911–5916.[4] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: DDR-TRK-1N Optimization in HeLa Models

Critical Advisory: The "Inert" Fallacy Status: CRITICAL ALERT As researchers, we often assume negative control compounds are biologically inert "placebos." This is incorrect regarding DDR-TRK-1N. DDR-TRK-1N is the struct...

Author: BenchChem Technical Support Team. Date: February 2026

Critical Advisory: The "Inert" Fallacy

Status: CRITICAL ALERT

As researchers, we often assume negative control compounds are biologically inert "placebos." This is incorrect regarding DDR-TRK-1N.

DDR-TRK-1N is the structural negative control for the chemical probe DDR-TRK-1 (a dual inhibitor of DDR1/2 and TRK kinases).[1] While it lacks potency against the primary targets (DDR1/2, TRKA/B/C), it exhibits significant off-target cytotoxicity in HeLa cells at concentrations exceeding 10 µM .[1]

If you are observing cell death, apoptosis, or G2/M arrest in your negative control group, you have likely exceeded the phenotypic window of specificity .

Troubleshooting Guide (Q&A)

Q1: I am seeing significant cell death in my DDR-TRK-1N (Negative Control) treated HeLa cells. Is my compound contaminated?

A: It is unlikely to be contamination. It is a known property of the compound. The Mechanism: While DDR-TRK-1N is designed to be inactive against DDR and TRK kinases (IC50 > 10 µM), it retains the core chemical scaffold of the active probe. At high concentrations (>10 µM), this scaffold induces non-specific chemotoxicity in HeLa cells.[1] This is often due to physicochemical properties (solubility stress) or low-affinity off-target binding to essential cellular machinery (e.g., cytoskeletal components or mitochondrial interference) that is not detected in standard kinase panels like KINOMEscan®.

Q2: What is the "Safe Zone" for dosing DDR-TRK-1N in HeLa cells?

A: You must operate strictly below the toxicity threshold.

  • Recommended Concentration: 5 µM.[1]

  • Toxic Threshold: > 10 µM.[1]

  • Protocol Adjustment: If your active probe (DDR-TRK-1) requires >10 µM to see an effect, this probe pair is unsuitable for your specific assay, as you cannot distinguish between specific kinase inhibition and general scaffold toxicity.

Q3: How do I validate that the toxicity is off-target and not relevant to DDR1/TRK inhibition?

A: You must run a Differential Viability Assay . Comparing the active probe and negative control side-by-side at 1 µM, 5 µM, and 10 µM is mandatory.

  • Valid Result: Active probe shows phenotype; Negative control (at 5 µM) shows viability comparable to DMSO.

  • Invalid Result: Both compounds show equal toxicity. This indicates the effect is driven by the chemical scaffold, not kinase inhibition.

Q4: Are there alternative controls if I need to dose higher?

A: If you must dose >10 µM (which is generally discouraged for high-quality chemical probes due to promiscuity):

  • BAY-826: A probe that inhibits DDR1/2 but lacks TRK activity.[1] This helps dissect DDR vs. TRK contributions.[1]

  • Genetic Knockdown (siRNA/CRISPR): The ultimate negative control. If DDR-TRK-1N kills cells but DDR1-siRNA does not, the compound toxicity is an artifact.

Data Summary: Active vs. Control Profile

The following table summarizes the potency and toxicity limits established by the Structural Genomics Consortium (SGC) and validation studies.

FeatureDDR-TRK-1 (Active Probe)DDR-TRK-1N (Negative Control)
Primary Targets DDR1, DDR2, TRKA, TRKB, TRKCNone (Inactive)
DDR1 Potency (Cellular) ~104 nM (NanoBRET)> 10,000 nM
TRKA Potency (Cellular) ~448 nM (NanoBRET)> 10,000 nM
HeLa Toxicity Threshold Dependent on biologyToxic > 10 µM
Recommended Dose 1 - 5 µM5 µM (Strict)

Visualizing the Problem

Diagram 1: The Therapeutic Window

This diagram illustrates the "Window of Specificity." You must dose within the green zone to generate valid scientific data.

TherapeuticWindow cluster_0 DDR-TRK-1N Behavior in HeLa Concentration Concentration (µM) Low 0 - 1 µM Concentration->Low Optimal 1 - 5 µM (Target Zone) Low->Optimal Specific Inhibition Danger 5 - 10 µM (Transition) Optimal->Danger Risk of Artifacts Toxic > 10 µM (Scaffold Toxicity) Danger->Toxic Non-Specific Cell Death

Caption: The dose-response relationship of DDR-TRK-1N. Dosing beyond 5-10 µM enters the realm of non-specific toxicity, invalidating the control.

Diagram 2: Mechanistic Divergence

Understanding why the negative control fails at high doses.

Mechanism Active DDR-TRK-1 (Active Probe) DDR1 DDR1/2 & TRK Kinases Active->DDR1 High Affinity (<500 nM) OffTarget Unknown Off-Targets Active->OffTarget Low Affinity (>10 µM) Control DDR-TRK-1N (Negative Control) Control->DDR1 No Binding Control->OffTarget Binding at High Conc (>10 µM) Specific Specific Pathway Inhibition DDR1->Specific Toxicity General Cytotoxicity OffTarget->Toxicity

Caption: At high concentrations, the negative control (DDR-TRK-1N) engages low-affinity off-targets common to the chemical scaffold, causing toxicity unrelated to kinase inhibition.[1]

Required Protocol: Therapeutic Window Validation

Before using DDR-TRK-1N in a complex phenotypic screen, you must run this validation step to ensure your cell line density and culture conditions do not exacerbate the compound's inherent toxicity.

Objective: Determine the maximum non-toxic concentration (MNTC) of DDR-TRK-1N in your specific HeLa clone.

Materials:

  • HeLa cells (passage < 20).

  • DDR-TRK-1N (Negative Control).[1][2][3][4]

  • DMSO (Vehicle).

  • CellTiter-Glo® or equivalent ATP-based viability assay.

Workflow:

  • Seeding: Seed HeLa cells at 2,000 cells/well in 96-well plates. Allow adherence for 24 hours.

  • Preparation: Prepare a 2-fold serial dilution of DDR-TRK-1N in media, ranging from 20 µM down to 0.15 µM . Ensure final DMSO concentration is constant (e.g., 0.1%) across all wells.

  • Treatment: Treat cells for 72 hours.

  • Readout: Add CellTiter-Glo reagent and measure luminescence.

  • Analysis:

    • Normalize data to DMSO-only wells (100% viability).

    • Plot Log(Concentration) vs. % Viability.

    • Pass Criteria: Viability at 5 µM must be > 90% relative to DMSO.

    • Fail Criteria: If Viability at 5 µM is < 80%, reduce the working concentration to 2.5 µM for your actual experiments.

References

  • Structural Genomics Consortium (SGC). DDR-TRK-1 Chemical Probe Profile. Source: Relevance: Defines the synthesis, potency, and explicit toxicity warnings for HeLa cells (>10 µM).

  • Chemical Probes Portal. DDR-TRK-1 Review. Source: Relevance: Independent validation of the probe's selectivity and usage recommendations.

  • Canning, P., et al. (2016). Structure-Based Design of 1,2,3,4-Tetrahydroisoquinoline Derivatives as Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors. Journal of Medicinal Chemistry, 59(12), 5911–5916.[1] Source: Relevance: The primary literature describing the chemical synthesis and initial characterization of the DDR-TRK-1 scaffold and its analogs.

Sources

Optimization

Technical Support Hub: Optimizing DDR-TRK-1N &amp; DDR-TRK-1

Status: Online | Role: Senior Application Scientist | Ticket: #DDR-OPT-001 Subject: Optimizing DDR-TRK-1N concentration to avoid cytotoxicity Welcome to the Technical Support Center I understand you are encountering cyto...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Role: Senior Application Scientist | Ticket: #DDR-OPT-001 Subject: Optimizing DDR-TRK-1N concentration to avoid cytotoxicity

Welcome to the Technical Support Center

I understand you are encountering cytotoxicity issues with DDR-TRK-1N . To resolve this, we must first address a critical distinction in your reagent choice. In high-precision kinase research, "N" typically designates the Negative Control probe.[1]

If you are seeing toxicity, you are likely exceeding the "structural scaffold" tolerance threshold, or you are using the active probe (DDR-TRK-1) at concentrations far exceeding its therapeutic window.

Below is your troubleshooting guide, designed to validate your system and eliminate non-specific cell death.

Phase 1: Diagnostic & Reagent Verification

Q1: Are you using the Active Probe or the Negative Control?

This is the most common source of error. You must verify your vial label immediately.

CompoundSuffixFunctionKey Characteristic
DDR-TRK-1 (No suffix)Active Inhibitor Potent inhibitor of DDR1/2 and TrkA/B/C (IC50 < 50 nM).
DDR-TRK-1N "N" Negative Control Structurally identical scaffold but inactive against DDR/Trk kinases.
  • The Problem: If you are using DDR-TRK-1N (Negative Control) and seeing toxicity, it is off-target chemical stress . The negative control is designed only to prove that the effects of the active drug are due to kinase inhibition, not the chemical structure.

  • The Solution: You must lower the concentration of DDR-TRK-1N to a level where it is inert, yet matches the concentration of the Active Probe.

Phase 2: The "Safe Window" Optimization

Q2: What is the maximum non-toxic concentration for DDR-TRK-1N?

Based on structural genomics data and cellular profiling (e.g., in HeLa and Panc-1 lines), the "Safe Window" is narrower than many standard inhibitors.

  • Critical Threshold: 5 µM .

  • Toxicity Zone: Toxicity is frequently observed at >10 µM .

  • Therapeutic Range (Active Probe): The active probe (DDR-TRK-1) is effective at 10–100 nM .

Technical Directive: If you are dosing the active probe at 100 nM, your negative control (DDR-TRK-1N) should also be at 100 nM. Do not use the negative control at 10 µM if your active drug is working at nanomolar levels. You are introducing unnecessary chemical stress.

Comparative Data Table: Potency vs. Toxicity
ParameterDDR-TRK-1 (Active)DDR-TRK-1N (Negative)Action Required
Target IC50 (TrkA) ~43 nM> 10,000 nM (Inactive)Use Active at 50-200 nM.
Target IC50 (DDR1) ~9.4 nM> 10,000 nM (Inactive)Use Active at 20-100 nM.
Cytotoxicity Onset > 5 µM (Off-target)> 5–10 µM (Scaffold toxicity)Keep both < 5 µM.
Recommended Dose 0.1 – 1.0 µM 0.1 – 1.0 µM Match concentrations exactly.

Expert Insight: The negative control (1N) is toxic in HeLa cells above 10 µM [1].[1] If you see cell death at 5–10 µM with the negative control, you are observing "scaffold toxicity"—the chemical structure itself is stressing the cell, independent of kinase inhibition.

Phase 3: Experimental Protocol (Validation)

Q3: How do I experimentally determine the Maximal Non-Toxic Concentration (MNTC) for my specific cell line?

Do not rely on literature values alone; cell lines vary in sensitivity. Perform a "Kill Curve" before running your functional assays.

Protocol: 72-Hour Viability Titration
  • Seeding: Plate cells (e.g., 3,000 cells/well) in 96-well plates. Allow 24h adhesion.

  • Preparation:

    • Dissolve DDR-TRK-1N stock to 10 mM in 100% DMSO.

    • Stepwise Dilution: Create a 2x serial dilution series in media (from 20 µM down to 0.01 µM).

    • DMSO Control: Ensure final DMSO concentration is constant (e.g., 0.1%) across all wells.

  • Treatment: Incubate for 72 hours.

  • Readout: Use ATP-based luminescence (e.g., CellTiter-Glo) or Resazurin.

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. Log[Concentration].

    • MNTC Definition: The highest concentration where viability remains >95% relative to DMSO control.

Visualizing the Optimization Workflow

OptimizationWorkflow Start Start: Toxicity Observed CheckCompound Step 1: Verify Compound (Active vs. 1N) Start->CheckCompound Decision Is it 1N (Negative)? CheckCompound->Decision ActivePath Active Probe (DDR-TRK-1) Reduce dose to <1 µM (Target is nM potency) Decision->ActivePath No (Active) NegPath Negative Control (DDR-TRK-1N) Must match Active Dose Decision->NegPath Yes (1N) Titration Step 2: Run Viability Assay (0.01 - 20 µM) ActivePath->Titration NegPath->Titration Result Identify MNTC (Max Non-Toxic Conc.) Titration->Result Final Run Experiment @ MNTC Result->Final

Figure 1: Decision logic for troubleshooting cytotoxicity. Note that both the active and negative probes require titration to define the non-toxic window.

Phase 4: Solubility & Handling (The Hidden Killer)

Q4: Could precipitation be causing the toxicity?

Yes. DDR-TRK-1N is hydrophobic.[2] If it precipitates, crystals settle on cells, causing physical stress and high local concentrations (micro-toxicity).

Troubleshooting Checklist:

  • DMSO Limit: Keep final DMSO concentration < 0.1% (v/v).

  • Visual Check: Inspect wells under 20x microscopy immediately after dosing. If you see "sand" or crystals, the data is invalid.

  • Sonication: Stock solutions (10 mM in DMSO) should be sonicated and warmed (37°C) before dilution to ensure homogeneity.

Phase 5: Mechanism of Action (Why Specificity Matters)

Q5: Why does the active probe (DDR-TRK-1) kill cells if it's "selective"?

If the active probe kills cells, it may be On-Target Toxicity .

  • Scenario: Your cells might be dependent on Trk or DDR signaling for survival (addiction).

  • Differentiation: This is why the DDR-TRK-1N (Negative Control) is vital.

    • If Active kills and Negative (at same dose) does not -> The effect is biological (Kinase Inhibition).

    • If Active kills and Negative kills -> The effect is chemical (Cytotoxicity).

Signaling & Control Pathway [3][4]

Mechanism Drug_Active DDR-TRK-1 (Active) Trk TrkA/B/C Receptor Drug_Active->Trk Inhibits (IC50 ~43nM) DDR DDR1/2 Receptor Drug_Active->DDR Inhibits (IC50 ~9nM) Toxicity Non-Specific Toxicity Drug_Active->Toxicity High Dose (>5µM) Drug_Neg DDR-TRK-1N (Negative Control) Drug_Neg->Trk No Binding Drug_Neg->DDR No Binding Drug_Neg->Toxicity High Dose (>5µM) Signal Signaling (MAPK/PI3K) Trk->Signal DDR->Signal Effect Specific Effect (Inhibition) Signal->Effect

Figure 2: Mechanistic differentiation.[3] The Negative Control (1N) should not engage the receptors. If toxicity occurs with 1N, it is due to high-dose off-target effects (dashed lines).

References
  • Structural Genomics Consortium (SGC). (2016). DDR-TRK-1 Chemical Probe. The SGC specifically notes that the negative control DDR-TRK-1N is toxic in HeLa cells above 10 µM and recommends a 5 µM limit.

  • MedChemExpress. DDR-TRK-1 Product Information & Biological Activity. Provides IC50 values (9.4 nM for DDR1) and solubility data (DMSO 40 mg/mL).

  • Chemical Probes Portal. DDR-TRK-1 Probe Characterization. Validates the selectivity profile and recommends use of the negative control to distinguish phenotypic effects. [5]

Sources

Troubleshooting

Technical Support Center: Troubleshooting DDR-TRK-1N Phenotypes

Topic: Unexpected Phenotypic Effects of DDR-TRK-1N (Negative Control Probe) Audience: Researchers, Senior Scientists, and Drug Discovery Leads Version: 2.1 (Current as of 2025) Core Technical Overview DDR-TRK-1N is the d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Unexpected Phenotypic Effects of DDR-TRK-1N (Negative Control Probe) Audience: Researchers, Senior Scientists, and Drug Discovery Leads Version: 2.1 (Current as of 2025)

Core Technical Overview

DDR-TRK-1N is the designated negative control compound for the chemical probe DDR-TRK-1 .[1][2]

  • DDR-TRK-1 (Active Probe): A dual inhibitor of Discoidin Domain Receptors (DDR1/2) and Tropomyosin Receptor Kinases (TRKA/B/C).

  • DDR-TRK-1N (Negative Control): Structurally similar to the active probe but lacks kinase inhibitory activity against DDR and TRK families at physiological concentrations.

The "Unexpected" Anomaly: While DDR-TRK-1N is designed to be inert, high-content screening and validation datasets have flagged unexpected cytotoxicity and nuclear abnormalities at concentrations exceeding 10 µM . This guide addresses why your "inert" control might be inducing phenotypes indistinguishable from—or confounding to—your active experimental arm.

Troubleshooting Guide (Q&A Format)

Issue 1: "My negative control (DDR-TRK-1N) is inducing significant cell death or detachment."

Diagnosis: Concentration-Dependent Off-Target Toxicity. While DDR-TRK-1N is clean in kinase affinity scans (KINOMEscan) at 1 µM, it exhibits a steep toxicity cliff in sensitive cell lines (e.g., HeLa, U2OS) when concentrations exceed 5–10 µM.

Technical Insight: In chemogenomic profiling, DDR-TRK-1N was flagged for reducing healthy nuclei counts by >60% at 10 µM in U2OS cells. This is not a DDR/TRK-mediated effect but likely a physiochemical stress response or an unknown off-target mechanism distinct from the kinase domain.

Corrective Protocol:

  • Titrate Down: The recommended working concentration for DDR-TRK-1N is 5 µM .[2] Do not exceed this threshold.

  • Calculate the Therapeutic Window: Determine the IC₅₀ of the active probe (DDR-TRK-1). If the active probe requires >5 µM to see an effect, your assay window is closed; the chemical scaffold itself is toxic.

  • Verify with Orthogonal Controls: Use BAY-826 (DDR/TIE inhibitor) or selective TRK inhibitors (e.g., Larotrectinib) to confirm if the phenotype is target-driven.

Issue 2: "I observe nuclear fragmentation or 'unhealthy nuclei' in my imaging assay."

Diagnosis: Scaffold-Induced Nuclear Stress. High-content imaging screens have identified DDR-TRK-1N as a compound that can reduce nuclear area or intensity (Hoechst staining) in a manner unrelated to DDR1 or TRK inhibition.

Mechanistic Context: DDR1 inhibition typically results in adhesion defects (loss of collagen signaling), while TRK inhibition affects survival/proliferation. If DDR-TRK-1N causes nuclear condensation without specific adhesion loss, it indicates general apoptotic signaling.

Step-by-Step Validation:

  • Run a Nuclear Morphology Assay: Compare DDR-TRK-1N (5 µM) vs. Staurosporine (Positive Apoptosis Control).

  • Check Solubility: Ensure the compound is fully dissolved. Micro-precipitates at high concentrations can mechanically stress cells or cause false positives in optical assays.

Issue 3: "The negative control mimics the active probe's effect on migration."

Diagnosis: Low-Affinity Binding or Assay Interference. Although rare, at very high concentrations (>10 µM), the structural similarity allows DDR-TRK-1N to weakly occupy ATP pockets or interfere with downstream adaptor proteins non-covalently.

Resolution Strategy:

  • Western Blot Confirmation: Probe for p-DDR1 (Tyr792) or p-TRK (Tyr490) .

    • Result A: Active probe blocks phosphorylation; Negative control does not. (Phenotype is off-target).

    • Result B: Both block phosphorylation. (Concentration is too high; specificity is lost).

Visualizing the Mechanism & Workflow

The following diagram illustrates the divergence between the Active Probe (Target Engagement) and the Negative Control (Off-Target Toxicity), highlighting the "Safe Window" for experimentation.

DDR_TRK_Mechanism cluster_safe_zone Safe Experimental Window (1-5 µM) Probe_Active DDR-TRK-1 (Active Probe) DDR_TRK_Kinases DDR1/2 & TRK Kinase Activity Probe_Active->DDR_TRK_Kinases Inhibits (IC50 ~10nM) Probe_Neg DDR-TRK-1N (Negative Control) Probe_Neg->DDR_TRK_Kinases No Inhibition (at <5µM) Cell_Health Cell Viability (General Health) Probe_Neg->Cell_Health High Dose (>10µM) Scaffold Toxicity Toxicity Off-Target Toxicity (Apoptosis/Nuclear Stress) Phenotype_OnTarget Inhibited Migration Reduced Fibrosis Toxicity->Phenotype_OnTarget False Positive Mimicry DDR_TRK_Kinases->Phenotype_OnTarget Downstream Effect Cell_Health->Toxicity Induces

Caption: Figure 1: Distinguishing On-Target vs. Off-Target Mechanisms. DDR-TRK-1N is inert against kinases within the safe window (green dashed box) but triggers scaffold-mediated toxicity at high concentrations, potentially mimicking phenotypic efficacy.

Quantitative Data Summary

Table 1: Comparative Profile of Active vs. Negative Control

FeatureDDR-TRK-1 (Active) DDR-TRK-1N (Negative Control)
Primary Target DDR1/2, TRKA/B/CNone (Inert)
DDR1 IC₅₀ 9.4 nM> 10,000 nM
Rec. Concentration 1 – 5 µM1 – 5 µM (Strict Limit)
Toxicity Onset Dependent on TRK inhibition> 10 µM (Off-target)
Phenotype (5 µM) Reduced colony formation, anti-fibroticNo effect (Healthy nuclei)
Phenotype (10 µM) Strong inhibitionReduced nuclei count (Toxic)

Experimental Protocols

Protocol A: Validating the "Safe Window" (Viability Assay)

Purpose: To ensure your negative control is not killing cells via off-target mechanisms.

  • Seed Cells: Plate cells (e.g., HeLa or U2OS) at 5,000 cells/well in a 96-well plate. Allow 24h attachment.

  • Preparation: Dissolve DDR-TRK-1N in DMSO to 10 mM stock.

  • Titration: Prepare serial dilutions in media: 0.1, 0.5, 1.0, 5.0, 10.0, and 20.0 µM.

  • Incubation: Treat cells for 48–72 hours.

  • Readout: Use CellTiter-Glo® or Hoechst imaging.

  • Pass Criteria:

    • 5 µM: >90% Viability relative to DMSO vehicle.

    • 10 µM: If viability drops <80%, do not use this concentration for phenotypic assays.

Protocol B: Western Blot Pathway Confirmation

Purpose: To confirm that any phenotype seen with the Negative Control is NOT due to kinase inhibition.

  • Treatment: Treat cells with 5 µM DDR-TRK-1 (Active) and 5 µM DDR-TRK-1N (Negative) for 2 hours.

  • Stimulation: Stimulate with Collagen I (10 µg/mL) for 90 mins to activate DDR1.

  • Lysis & Blotting:

    • Target: Phospho-DDR1 (Tyr792).

    • Loading Control: GAPDH or Total DDR1.

  • Expected Result:

    • Active Probe: Complete loss of p-DDR1 band.

    • Negative Control: Strong p-DDR1 band (identical to DMSO + Collagen).

    • Troubleshooting: If Negative Control shows reduced p-DDR1, the concentration is too high or the stock is contaminated.

References

  • Structural Genomics Consortium (SGC). DDR-TRK-1 Chemical Probe. SGC Open Science. Available at: [Link]

  • Canning, P., et al. (2014). Structural Biology and Inhibition of the Discoidin Domain Receptor 1 (DDR1). Journal of Medicinal Chemistry.[2] (Context for DDR1 structural inhibition).

  • Häcker, H. G., et al. (2020). Image-Based Annotation of Chemogenomic Libraries for Phenotypic Screening. MDPI Pharmaceuticals, 13(11), 346. (Source of high-content screening toxicity data for DDR-TRK-1N). Available at: [Link]

Sources

Optimization

Technical Support Center: DDR-TRK-1N Stability &amp; Integrity Guide

Product: DDR-TRK-1N (Negative Control Probe for DDR-TRK-1) Target Class: Type II Kinase Inhibitor Negative Control Chemical Profile: Hydrophobic small molecule, DMSO-soluble Document ID: TS-DDR-1N-001 Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Product: DDR-TRK-1N (Negative Control Probe for DDR-TRK-1) Target Class: Type II Kinase Inhibitor Negative Control Chemical Profile: Hydrophobic small molecule, DMSO-soluble Document ID: TS-DDR-1N-001

Executive Summary: The "Silent" Control

Why this guide exists: DDR-TRK-1N is the structural negative control for the chemical probe DDR-TRK-1.[1] It is designed to be inert against DDR1/TRK kinases while maintaining a similar physicochemical profile to the active probe. Degradation or precipitation of the negative control invalidates your entire dataset. If DDR-TRK-1N degrades, it may form toxic byproducts or precipitate, causing "false positive" toxicity that masks the specific therapeutic window of the active probe.

This guide provides the protocols required to maintain the chemical and physical integrity of DDR-TRK-1N during complex biological assays.

Module A: Stock Solution Integrity (Chemical Stability)

The primary cause of degradation for kinase inhibitor probes is hydrolysis driven by moisture uptake in DMSO stocks and oxidative stress from repeated freeze-thaw cycles.

The Protocol: "Single-Use" Aliquoting
  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water content <0.005%).

  • Concentration: Prepare stocks at 10 mM . Higher concentrations (e.g., 50 mM) increase the risk of precipitation upon thawing; lower concentrations (<1 mM) accelerate oxidative degradation.

  • Storage: -80°C is mandatory for long-term storage (>1 month). -20°C is acceptable for active use (<1 month).

Critical Workflow (Visualized):

StockPrep Powder Lyophilized DDR-TRK-1N DMSO Add Anhydrous DMSO Powder->DMSO Minimize Air Exposure Vortex Vortex (30s) DMSO->Vortex Aliquot Aliquot into Amber Vials Vortex->Aliquot Avoid Plastic Interaction Argon Argon/N2 Overlay Aliquot->Argon Prevent Oxidation Freeze Store at -80°C Argon->Freeze

Figure 1: Optimal Stock Preparation Workflow. The Argon overlay step is critical to prevent sulfoxide formation in DMSO.

Troubleshooting Stock Issues
SymptomDiagnosisCorrective Action
Yellowing of DMSO Oxidation of the solvent or compound.Discard immediately. Use fresh anhydrous DMSO and store under inert gas.
Visible Crystals Precipitation due to moisture uptake (DMSO is hygroscopic).Sonicate at 37°C for 5 mins. If crystals persist, discard (concentration is now unknown).
Volume Loss Evaporation/Sublimation in storage.Use O-ring sealed cryovials. Do not use Parafilm alone at -80°C.

Module B: Aqueous Transition (Physical Stability)

The most common failure mode for DDR-TRK-1N is "crashing out" (precipitation) when spiked into cell culture media. Like its active counterpart, DDR-TRK-1N is hydrophobic. Rapid addition to aqueous buffers causes local supersaturation and micro-precipitation, which is often invisible to the naked eye but skews IC50/EC50 baselines.

The "Intermediate Dilution" Method

Do not pipette 100% DMSO stock directly into the cell culture well.

  • Step 1 (The Intermediate): Dilute the 10 mM DMSO stock 1:10 into culture medium (or PBS) in a separate tube. Vortex immediately.

    • Result: 1 mM solution (10% DMSO). Check for turbidity.[2][3]

  • Step 2 (The Final Spike): Add this intermediate solution to your cells.

    • Why? This allows the compound to associate with carrier proteins (like BSA in media) or solvate gradually, preventing the "solvent shock" precipitation seen with direct spiking.

Solubility Thresholds
Solvent/MatrixMax SolubilityStability WindowNotes
DMSO ~100 mg/mL6 Months (-80°C)Hygroscopic; keep sealed.
PBS (pH 7.4) < 1 µM< 4 HoursRisk Zone. Unstable; use immediately.
Cell Media + 10% FBS ~10-20 µM24 HoursSerum proteins (Albumin) stabilize the compound.

Module C: Biological Stability (Metabolic)

In animal models or long-duration cell assays (>48h), DDR-TRK-1N is subject to enzymatic degradation.

  • In Vivo Context: DDR-TRK-1 (active) has a half-life (

    
    ) of ~1.25 hours in rats [2].[4] The negative control (1N) shares the core scaffold and likely shares this metabolic liability.
    
  • Implication: For in vivo experiments, you cannot assume stable exposure over 24 hours from a single dose.

  • Recommendation: Use BID (twice daily) dosing or formulation in microsphere carriers to maintain exposure.

Degradation Pathway Visualization:

DegradationPath Compound DDR-TRK-1N (Intact) Env_Light UV Light Exposure Compound->Env_Light Env_Water Aqueous Buffer (pH > 8) Compound->Env_Water Env_Enzyme Liver Microsomes (CYP450) Compound->Env_Enzyme Result_Photo Isomerization/ Photodegradation Env_Light->Result_Photo Protect with Amber Plastics Result_Hydro Amide Bond Hydrolysis Env_Water->Result_Hydro Avoid Basic pH Storage Result_Metab Oxidation (Inactive Metabolites) Env_Enzyme->Result_Metab T1/2 ~1.25h (Rat)

Figure 2: Primary degradation pathways. Note that metabolic oxidation is the dominant clearance mechanism in vivo.

Troubleshooting FAQ

Q: My DDR-TRK-1N negative control is showing inhibition of DDR1. Is it degraded? A: It is likely precipitated , not degraded. Micro-precipitates can physically interfere with readouts (e.g., light scattering in fluorescence assays) or cause non-specific toxicity that mimics inhibition.

  • Validation: Spin down the media (15,000 x g for 10 mins). If the "inhibition" disappears in the supernatant, your compound had precipitated.

Q: Can I store the compound in cell culture media at 4°C? A: No. Hydrolysis of the amide linkers can occur in aqueous solution over days. Furthermore, the compound may adsorb to the plastic walls of the tube (non-specific binding), significantly lowering the effective concentration. Always make fresh dilutions from DMSO stocks.

Q: I see a "hook effect" (toxicity) at high concentrations of the negative control. A: This is common with Type II kinase inhibitors. At >10 µM, off-target effects or physical aggregation occur.

  • Limit: Do not exceed 10 µM in cellular assays unless explicitly testing for toxicity. The specific window for the active probe is typically nanomolar (IC50 ~9.4 nM) [2], so a 10 µM control is sufficient coverage (1000x).

References

  • Structural Genomics Consortium (SGC). (2016). DDR-TRK-1: A chemical probe for the DDR and TRK kinases.[1][4]Link

  • MedChemExpress. (n.d.). DDR-TRK-1 Datasheet and Biological Activity.Link

  • Chemical Probes Portal. (2023). DDR-TRK-1 Probe Characterization and Selectivity Data.Link

  • BenchChem Technical Support. (2025). Preventing Compound Precipitation in Cell Culture Media.[3][5]Link

  • Canning, P., et al. (2014). Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors. Journal of Molecular Biology. Link

Sources

Troubleshooting

Technical Support Center: DDR-TRK-1N &amp; DDR-TRK-1 Assays

Welcome to the Technical Support Hub. This guide addresses critical experimental parameters for cell viability assays involving DDR-TRK-1 (the active chemical probe) and its negative control, DDR-TRK-1N .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. This guide addresses critical experimental parameters for cell viability assays involving DDR-TRK-1 (the active chemical probe) and its negative control, DDR-TRK-1N .

Senior Scientist Note: We frequently encounter confusion regarding the "1N" suffix. Please verify your vial immediately. DDR-TRK-1N is the structurally matched negative control (inert), whereas DDR-TRK-1 is the active kinase inhibitor. If you are observing unexpected lack of potency, you may be treating with the negative control. If you observe high toxicity with 1N, you are likely seeing off-target physicochemical toxicity.

Part 1: Diagnostic Troubleshooting (Q&A)
Category A: Compound Identity & Potency [1]

Q1: I treated my cells with DDR-TRK-1N but see no reduction in cell viability, even at high concentrations. Is the compound degraded? A: This is the expected result.

  • The Science: DDR-TRK-1N is designed as a negative control.[2] It possesses a chemical structure nearly identical to the active probe (DDR-TRK-1) but lacks the specific hydrogen bonding capability required to bind the ATP pocket of DDR1 or TRK kinases.

  • Interpretation: Lack of viability reduction confirms that any cytotoxicity observed with the active parent compound (DDR-TRK-1) is due to kinase inhibition, not general chemical toxicity.

  • Action: Use DDR-TRK-1N alongside DDR-TRK-1.[2] The gap between their viability curves represents the therapeutic window .

Q2: I am using the active compound (DDR-TRK-1), but my IC50 is significantly higher (weaker) than the reported 9.4 nM. Why? A: You are likely culturing on standard tissue culture plastic without Collagen I activation.

  • The Mechanism: Unlike typical RTKs (like EGFR), DDR1 (Discoidin Domain Receptor 1) is not activated by soluble ligands. It requires binding to fibrillar Collagen (Type I or IV) to undergo autophosphorylation. In standard plastic wells, DDR1 is dormant. Inhibiting a dormant kinase yields no biological phenotype.

  • The Fix: You must coat your assay plates with Collagen I or culture cells in a 3D collagen matrix to "prime" the target. (See Protocol A below).

Category B: Solubility & "Crashing Out"

Q3: I see crystalline precipitates in my wells after adding the treatment media. How do I prevent this? A: DDR/TRK inhibitors are hydrophobic Type II kinase inhibitors. They are prone to precipitation in aqueous media if the DMSO "shock" is too high.

  • The Limit: Ensure your final DMSO concentration is < 0.5% (v/v).

  • The Protocol: Do not add 100% DMSO stock directly to the well. Perform an intermediate dilution in culture media (e.g., 10x concentration) before adding to the cells.

  • Visual Check: Inspect wells under 10x phase contrast immediately after dosing. If crystals are present, the assay is invalid; the cells are experiencing physical stress, not chemical inhibition.

Category C: Time-Dependent Kinetics

Q4: My 24-hour viability assay shows no effect, but the target is expressed. Is the drug slow-acting? A: Yes. DDR1 signaling kinetics are uniquely slow.[3]

  • The Science: Upon collagen binding, DDR1 phosphorylation peaks at 18–24 hours and sustains for days (unlike EGFR, which peaks in minutes). A 24-hour endpoint is too short to observe a viability defect driven by DDR1 inhibition.

  • Recommendation: Extend treatment duration to 72 or 96 hours . This allows sufficient time for the interruption of survival signaling (PI3K/AKT) to trigger apoptosis.

Part 2: Mechanistic Visualization
Figure 1: The DDR1/TRK Signaling & Inhibition Logic

This diagram illustrates why the Negative Control (1N) fails to bind, and how the Active Probe (1) blocks survival signals only when Collagen/NGF are present.

DDR_TRK_Signaling Figure 1: Mechanism of Action for DDR-TRK-1 vs. Negative Control (1N) cluster_ECM Extracellular Environment cluster_Membrane Cell Membrane Collagen Collagen I/IV (Required for DDR1) DDR1 DDR1 Receptor (Kinase Domain) Collagen->DDR1 Slow Activation (Hours) NGF NGF/BDNF (Required for TRK) TRK TRK Receptor (Kinase Domain) NGF->TRK Fast Activation RAS RAS/RAF DDR1->RAS PI3K PI3K/AKT DDR1->PI3K TRK->RAS TRK->PI3K ActiveDrug DDR-TRK-1 (Active Probe) ActiveDrug->DDR1 Blocks ATP Pocket ActiveDrug->TRK Blocks ATP Pocket NegControl DDR-TRK-1N (Negative Control) NegControl->DDR1 No Binding (Steric mismatch) Survival Cell Survival & Proliferation RAS->Survival PI3K->Survival

Part 3: Optimized Experimental Protocols
Protocol A: Collagen-Coating for DDR1 Activation

Critical for avoiding false negatives in viability assays.

  • Reagent: Rat Tail Collagen Type I (Solution).

  • Dilution: Dilute collagen to 10 µg/mL in sterile 0.1M Acetic Acid or PBS (check manufacturer instructions).

  • Coating: Add 50 µL per well (96-well plate).

  • Incubation: Incubate at 37°C for 1 hour or 4°C overnight.

  • Wash: Aspirate and wash 2x with sterile PBS to remove acid. Air dry briefly.

  • Seeding: Seed cells immediately. Allow 24h attachment before drug treatment.

Protocol B: The "Twin-Control" Viability Assay

Use this layout to validate the specific effect of DDR-TRK-1.

ConditionCompoundConcentration RangePurpose
Experimental DDR-TRK-10.1 nM – 10 µMDetermine IC50 of kinase inhibition.
Specificity Ctrl DDR-TRK-1N0.1 nM – 10 µMMust show >90% viability. If toxicity occurs here, it is off-target.
Vehicle Ctrl DMSOMatch Drug (e.g., 0.1%)Normalize data (100% viability).
Positive Ctrl Staurosporine1 µMConfirm assay sensitivity (0% viability).
Part 4: Troubleshooting Workflow
Figure 2: Decision Tree for Assay Failure

Follow this logic path if your data looks inconsistent.

Troubleshooting_Tree Start Issue: Unexpected Viability Data Check1 Is the Negative Control (1N) toxic? Start->Check1 Yes1 YES: Off-Target Toxicity Check1->Yes1 Viability < 80% No1 NO: Proceed Check1->No1 Viability > 90% Action1 1. Check DMSO % (<0.5%) 2. Check solubility (crystals?) 3. Reduce max concentration Yes1->Action1 Check2 Is the Active Drug (1) potent? No1->Check2 Yes2 YES: Assay Valid Check2->Yes2 No2 NO: False Negative? Check2->No2 Action2 Check Biology: 1. Is Collagen present? (DDR1 needs it) 2. Is incubation >72h? (Slow kinetics) 3. Is the cell line TRK-fusion driven? No2->Action2

References
  • Structural Genomics Consortium (SGC). DDR-TRK-1 Chemical Probe. SGC Probes. Available at: [Link]

  • Kim, H.G., et al. (2013). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor.[4] ACS Chemical Biology, 8(10), 2145–2150. Available at: [Link]

  • Vogel, W.F., et al. (2006). Discoidin domain receptors: structural relations and functional implications. FASEB Journal, 20(8), 1093-1102. (Establishes Collagen-dependency). Available at: [Link]

  • Canning, P., et al. (2014). Structural characterization of the DDR1 extracellular domain. Journal of Molecular Biology.

Sources

Optimization

Technical Support Center: DDR-TRK-1N Inertness &amp; Validation

Topic: Ensuring Inertness of DDR-TRK-1N in Functional Assays Role: Senior Application Scientist | System: Self-Validating Experimental Design Executive Summary: The Role of DDR-TRK-1N DDR-TRK-1N is the Structural Genomic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ensuring Inertness of DDR-TRK-1N in Functional Assays

Role: Senior Application Scientist | System: Self-Validating Experimental Design

Executive Summary: The Role of DDR-TRK-1N

DDR-TRK-1N is the Structural Genomics Consortium (SGC) validated negative control for the chemical probe DDR-TRK-1 . While DDR-TRK-1 is a potent inhibitor of Discoidin Domain Receptors (DDR1/2) and Tropomyosin Receptor Kinases (TRKA/B/C), DDR-TRK-1N is structurally distinct enough to ablate kinase inhibitory activity while retaining the physiochemical properties of the scaffold.

The Critical Directive: You cannot publish or trust data derived from DDR-TRK-1 without running DDR-TRK-1N in parallel. If DDR-TRK-1N elicits a phenotype similar to the active probe, your observed effect is off-target or toxicity-driven , not a result of DDR/TRK inhibition.

Comparative Profile: Active Probe vs. Negative Control

The following data establishes the baseline for expected behavior in your assays.

FeatureDDR-TRK-1 (Active Probe) DDR-TRK-1N (Negative Control) Implication
Primary Targets DDR1 (

~9.4 nM), TRKA/B/C (

~3-43 nM)
Inert (>1 µM in KINOMEscan)DDR-TRK-1N should not reduce phosphorylation of DDR1/TRK.
Cellular Potency NanoBRET

~100-450 nM
Inactive Any cellular activity from 1N suggests off-target interference.
Rec. Concentration 1 µM - 5 µMMatch Active Conc. (Max 5-10 µM)Always treat 1N at the exact same concentration as the active probe.
Toxicity Threshold Cell-line dependentToxic >10 µM (e.g., HeLa cells)CRITICAL: Exceeding 10 µM causes scaffold-induced toxicity, mimicking a "hit."

Data Sources: SGC [1], Sigma-Aldrich [2], Chemical Probes Portal [3].

Validation Workflow: The "Truth Table" Approach

To ensure scientific integrity, every experiment must follow a logic gate. Use the diagram below to interpret your functional assay results (e.g., migration, proliferation, Western Blot).

ValidationLogic Start Run Functional Assay (Migration/Western Blot) Compare Compare Phenotypes: Active (DDR-TRK-1) vs. Negative (DDR-TRK-1N) Start->Compare ResultA Active: Effect Observed Negative: NO Effect Compare->ResultA Ideal Scenario ResultB Active: Effect Observed Negative: Effect Observed Compare->ResultB False Positive ResultC Active: NO Effect Negative: NO Effect Compare->ResultC Null Result ConclusionA VALIDATED On-Target Mechanism ResultA->ConclusionA ConclusionB INVALID Off-Target / Toxicity / Scaffold Effect ResultB->ConclusionB ConclusionC INVALID Assay Insensitive / Low Target Expression ResultC->ConclusionC

Figure 1: Decision matrix for interpreting DDR-TRK-1 functional data. Only the "Green" path constitutes publishable evidence of DDR/TRK-mediated biology.

Troubleshooting Guide & FAQs
Q1: "I see significant cell death with DDR-TRK-1N. Is my compound contaminated?"

Diagnosis: Likely Toxicity Threshold Exceeded , not contamination. Technical Context: While DDR-TRK-1N does not bind the kinase pocket, the chemical scaffold itself possesses non-specific cytotoxicity at high concentrations. SGC data indicates toxicity in HeLa cells above 10 µM [1].[1] Solution:

  • Titrate Down: Perform a dose-response curve (1 µM to 10 µM). Identify the concentration where DDR-TRK-1N has zero effect on viability (e.g., CellTiter-Glo).

  • Set the Window: If the Active Probe requires 10 µM to work, but the Negative is toxic at 10 µM, you do not have a therapeutic window. You must use a more sensitive assay (e.g., Western Blot for p-DDR1) that requires lower drug concentrations (1-2 µM).

Q2: "DDR-TRK-1N is inhibiting migration in my wound healing assay. Why?"

Diagnosis: Scaffold-Mediated Off-Target Effects or Kinase-Independent DDR Function . Technical Context:

  • Possibility A (Off-Target): The scaffold may interact with non-kinase targets involved in cytoskeletal dynamics.

  • Possibility B (Biology): DDR1 has non-catalytic functions (scaffold protein interactions) that might be perturbed by the physical presence of the molecule, regardless of kinase inhibition. Solution:

  • Verify Target Engagement: Run a Western Blot for p-DDR1 (Tyr792) or p-TRK (Tyr490) .

    • Expected: Active Probe reduces phosphorylation; Negative Control does not.

    • If Negative Control reduces p-DDR1: The compound batch may be degraded or mislabeled.

  • Rescue Experiment: If p-DDR1 is unaffected but migration is blocked, the migration effect is not driven by DDR1 kinase activity. Do not attribute this phenotype to DDR1 inhibition.

Q3: "How do I solubilize DDR-TRK-1N for long-term storage?"

Diagnosis: Precipitation/Stability Management. Protocol:

  • Solvent: Dissolve in 100% DMSO.

  • Concentration: Prepare stock at 10 mM.

  • Storage: Aliquot into single-use vials (avoid freeze-thaw cycles) and store at -80°C.

  • Assay Prep: When diluting into media, ensure the final DMSO concentration is <0.5% (ideally 0.1%) to prevent solvent toxicity from masking the negative control's inertness.

Mechanistic Visualization: Why the Negative Control Fails

Understanding the structural biology ensures you trust the "Inert" label. DDR-TRK-1 fits into the ATP-binding pocket of DDR1/TRK. DDR-TRK-1N contains a steric modification that physically prevents this binding event, leaving the signaling pathway intact.

SignalingPathway Collagen Collagen (Ligand) DDR1 DDR1 (Receptor) Collagen->DDR1 NGF NGF/BDNF (Ligand) TRK TRK A/B/C (Receptor) NGF->TRK Signal Phosphorylation (p-Tyr) DDR1->Signal Blocked by Active Only TRK->Signal Probe DDR-TRK-1 (Active) Probe->DDR1 BINDS & INHIBITS Probe->TRK BINDS & INHIBITS NegControl DDR-TRK-1N (Negative) NegControl->DDR1 NO BINDING (Steric Clash) NegControl->TRK NO BINDING Phenotype Migration / Survival Signal->Phenotype

Figure 2: Mechanistic divergence. DDR-TRK-1N fails to engage the receptor, allowing normal phosphorylation and downstream phenotypic output.

References
  • Structural Genomics Consortium (SGC). DDR-TRK-1 Chemical Probe.[1] SGC-UNC.[2] Available at: [Link]

  • Chemical Probes Portal. DDR-TRK-1 Probe Characterization. Available at: [Link]

  • Wang, Z., et al. (2016). "Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor." Journal of Medicinal Chemistry, 59(12), 5911–5916. (DOI: 10.1021/acs.jmedchem.6b00140).[3]

Sources

Reference Data & Comparative Studies

Validation

DDR-TRK-1N vs BAY-826 for dissecting DDR1/2 biology

This guide provides a rigorous technical comparison between the DDR-TRK-1 Probe System and BAY-826 , designed for scientists dissecting the biological roles of Discoidin Domain Receptors (DDR1 and DDR2). Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between the DDR-TRK-1 Probe System and BAY-826 , designed for scientists dissecting the biological roles of Discoidin Domain Receptors (DDR1 and DDR2).

Executive Summary: The Strategic Choice

In the dissection of DDR biology, the choice between DDR-TRK-1N (system) and BAY-826 is not merely about potency; it is a choice of selectivity profiles and control rigor .

  • DDR-TRK-1 System (DDR-TRK-1 + DDR-TRK-1N): The "Gold Standard" for rigorous validation. It includes a matched negative control (1N ) that allows you to subtract off-target chemical toxicity from your phenotype. However, its active probe inhibits TRK kinases , making it unsuitable for neurobiology or TRK-driven cancers without careful controls.

  • BAY-826: The "TRK-Sparing" alternative. It is essential when TRK inhibition is a confounder. It inhibits DDR1/2 and TIE1/2 but spares TRK.[1] It lacks a widely available matched negative control, requiring reliance on genetic controls for validation.

Part 1: Mechanism & Selectivity Profile

To dissect biology, you must know exactly what you are—and are not—inhibiting. Both compounds are Type II kinase inhibitors (binding the DFG-out conformation), but their "off-target" fingerprints differ critically.

Comparative Profiling Table
FeatureDDR-TRK-1 System BAY-826
Primary Targets DDR1 (

9.4 nM), DDR2
DDR1 , DDR2
Key Off-Targets TRK A/B/C (High potency), BCR-ABLTIE1 , TIE2 (High potency)
TRK Activity Potent Inhibitor (Major Confounder)Inactive (Clean)
Control Strategy Matched Negative Control (DDR-TRK-1N) included.No matched negative; requires siRNA/CRISPR.
Binding Mode Type II (DFG-out)Type II (DFG-out)
Best Application General fibrosis/cancer models where TRK is irrelevant.Neuronal models or TRK-fusion cancers.
The "1N" Factor: Why DDR-TRK-1N Matters

The user query specifically highlighted DDR-TRK-1N . This is the negative control analog of the active probe (DDR-TRK-1).[1][2]

  • Structure: Identical to the active probe except for a minor modification (often a methyl steric clash) that abolishes kinase binding.

  • Function: It possesses the same physicochemical properties (solubility, cell permeability) as the active drug but is inert against DDRs.

  • Usage: If a phenotype (e.g., cell death) occurs with the Active Probe but not with 1N, the effect is kinase-dependent. If both cause the effect, it is off-target toxicity.

Part 2: Dissecting the Biology (Decision Logic)

Scientific integrity requires using these tools in a "Triangulation" strategy. Relying on a single inhibitor often leads to false positives due to polypharmacology.

Experimental Decision Tree

DDR_Decision_Tree Start Start: Define Biological Context Q1 Is TRK (NTRK) expressed or relevant in your model? Start->Q1 Branch_TRK_Yes Yes (e.g., Neurons, Glioblastoma) Q1->Branch_TRK_Yes High Risk Branch_TRK_No No (e.g., Lung Fibrosis, Liver) Q1->Branch_TRK_No Low Risk Use_BAY USE BAY-826 (Avoids TRK interference) Branch_TRK_Yes->Use_BAY Use_DDR USE DDR-TRK-1 System (Probe + 1N Control) Branch_TRK_No->Use_DDR Validation REQUIRED VALIDATION: Does phenotype disappear with genetic knockdown (siRNA)? Use_BAY->Validation Use_DDR->Validation Result_DDR1 Dissecting DDR1 vs DDR2? Add DDR1-IN-1 (Selective for DDR1) Validation->Result_DDR1

Figure 1: Decision matrix for selecting the appropriate chemical probe based on background kinase expression.

Part 3: Experimental Protocols

To ensure Trustworthiness , the following protocols are designed to be self-validating.

Protocol A: Validating Target Engagement (Western Blot)

Objective: Prove that the drug actually inhibits DDR phosphorylation in your specific cell line.

  • Cell Prep: Seed cells (e.g., H1299 or Fibroblasts) in 6-well plates. Starve in serum-free media for 16 hours to reduce basal phosphorylation.

  • Pre-treatment:

    • Condition 1: DMSO Vehicle.

    • Condition 2: DDR-TRK-1N (Negative Control) at 1 µM.

    • Condition 3: DDR-TRK-1 (Active Probe) at 1 µM.

    • Condition 4: BAY-826 at 1 µM.

    • Incubate for 1 hour.

  • Stimulation: Stimulate with Collagen I (10–50 µg/mL) for 2–4 hours.

    • Note: Unlike growth factor RTKs (minutes), DDRs are slow-acting; phosphorylation peaks at hours.

  • Lysis & Blotting: Lyse in RIPA buffer with phosphatase inhibitors.

  • Detection:

    • Primary Antibody: Phospho-DDR1 (Tyr792) (Cell Signaling Tech #11994 or equivalent).

    • Total Control: Total DDR1.

  • Interpretation:

    • Valid Result: High p-DDR1 in DMSO and 1N; Low/Absent p-DDR1 in Active Probe and BAY-826.

Protocol B: The "Exclusion" Assay (Phenotypic Dissection)

Objective: Determine if a phenotype (e.g., invasion) is driven by DDR, TRK, or TIE.

  • Setup: Run parallel arms of your functional assay.

  • Treatment Matrix:

    • Arm A (DDR-TRK-1): Inhibits DDR + TRK.[1][3]

    • Arm B (BAY-826): Inhibits DDR + TIE.[1]

    • Arm C (DDR-TRK-1N): Inhibits nothing (Control).

  • Logic Analysis:

    • If A and B work, but C fails

      
      DDR-driven  (Common target).
      
    • If A works, but B fails

      
      TRK-driven  (Unique to A).
      
    • If B works, but A fails

      
      TIE-driven  (Unique to B).
      

Part 4: Signaling Pathway Visualization

Understanding the downstream consequences is vital for selecting readout biomarkers.

DDR_Signaling Collagen Collagen I/IV (Ligand) DDR1 DDR1/2 Dimer (Receptor) Collagen->DDR1 Slow Activation (Hours) ShcA ShcA DDR1->ShcA Src Src Kinase DDR1->Src Phospho-loop Inhibitors Blocked by: DDR-TRK-1 BAY-826 Inhibitors->DDR1 MAPK RAS / MAPK (Proliferation) ShcA->MAPK PI3K PI3K / AKT (Survival) ShcA->PI3K STAT STAT3 (Inflammation) Src->STAT

Figure 2: DDR1/2 signaling cascade. Both inhibitors block the initial autophosphorylation step, preventing downstream adaptor recruitment.

References

  • Structural Genomics Consortium (SGC). DDR-TRK-1 Chemical Probe Profile. [Link]

  • Canning, P., et al. (2014). "Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors." Journal of Molecular Biology. [Link]

  • Richter, A., et al. (2016). "Structure-Based Design of Tetrahydroisoquinoline-7-carboxamides as Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors." Journal of Medicinal Chemistry. (Describes BAY-826 series). [Link]

  • Chemical Probes Portal. DDR-TRK-1 and Negative Control Data. [Link]

Sources

Comparative

Deconvoluting Kinase Polypharmacology: A Comparative Guide to Using DDR-TRK-1N and Selective TRK Inhibitors

Topic: Content Type: Publish Comparison Guide Executive Summary In the study of receptor tyrosine kinases (RTKs), distinguishing the phenotypic effects of Discoidin Domain Receptors (DDR1/2) from Tropomyosin Receptor Kin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

In the study of receptor tyrosine kinases (RTKs), distinguishing the phenotypic effects of Discoidin Domain Receptors (DDR1/2) from Tropomyosin Receptor Kinases (TRKA/B/C) is complicated by the structural homology of their kinase domains. This guide details the experimental framework for using the DDR-TRK-1 / DDR-TRK-1N chemical probe system alongside selective TRK inhibitors (e.g., Larotrectinib).

This is not a traditional product comparison but a system validation guide . It outlines how to utilize the negative control DDR-TRK-1N to filter out off-target toxicity and how to employ selective TRK inhibitors to isolate DDR-driven biology from TRK-driven noise.[1]

The Challenge: Dual Inhibition and Deconvolution

The chemical probe DDR-TRK-1 is a potent dual inhibitor of DDR1/2 and TRKA/B/C. While effective for blocking these pathways, its dual nature creates a "black box" regarding causality: is the observed phenotype (e.g., reduced fibrosis, apoptosis) due to DDR inhibition, TRK inhibition, or both?

To solve this, researchers must employ a triangulation strategy using three distinct chemical tools:

  • The Active Probe (DDR-TRK-1): Inhibits both DDR and TRK.[1][2][3][4]

  • The Negative Control (DDR-TRK-1N): Structurally similar but catalytically inactive.

  • The Selective Alternative (e.g., Larotrectinib): Inhibits only TRK.

Table 1: Comparative Profile of the Tool Set
FeatureDDR-TRK-1 (Active Probe)DDR-TRK-1N (Negative Control)Larotrectinib (Selective Alternative)
Primary Targets DDR1/2, TRKA/B/CNone (Inactive)TRKA/B/C
DDR1 Potency (IC50) ~9.4 – 27 nM> 1,700 nM (>1.7 µM)> 10,000 nM (Inactive)
TRKA Potency (IC50) ~43 nM> 6,250 nM (>6.2 µM)< 10 nM
Selectivity Profile Clean at 1 µM (except CDK11)Clean at 1 µMHighly Selective for TRK
Role in Assay Signal Generator Noise Filter (Toxicity/Off-target)Pathway Isolator (TRK-only)
Mechanistic Logic & Experimental Design

To validate a DDR-driven phenotype, you must prove that the effect exists with the active probe, disappears with the negative control, and is not replicated by the selective TRK inhibitor.

Figure 1: The Deconvolution Logic Flowchart

This diagram illustrates the decision matrix for interpreting phenotypic data using this three-arm approach.

DeconvolutionLogic Start Observed Phenotype with DDR-TRK-1 (Active Probe) TestControl Test with DDR-TRK-1N (Negative Control) Start->TestControl PhenotypePersists Phenotype Persists TestControl->PhenotypePersists No difference vs Active PhenotypeLost Phenotype Lost TestControl->PhenotypeLost No effect observed OffTarget Conclusion: Off-target toxicity or non-kinase effect PhenotypePersists->OffTarget TestSelective Test with Selective TRK Inhibitor (e.g., Larotrectinib) PhenotypeLost->TestSelective TRKReplicates Phenotype Replicated TestSelective->TRKReplicates Effect matches Active TRKFails Phenotype NOT Replicated TestSelective->TRKFails No effect observed ConclTRK Conclusion: TRK-Driven Biology TRKReplicates->ConclTRK ConclDDR Conclusion: DDR-Driven Biology (Validated) TRKFails->ConclDDR

Caption: Decision matrix for distinguishing DDR1/2 vs. TRK phenotypes using the DDR-TRK-1/1N probe pair and selective inhibitors.

Detailed Experimental Protocols
Protocol A: Determining the "Therapeutic Window"

Before phenotypic screening, you must establish the concentration at which DDR-TRK-1N is inert. While the active probe is used at 1–5 µM , the negative control can exhibit toxicity in sensitive lines (e.g., HeLa) above 10 µM.[1]

  • Cell Seeding: Seed cells (e.g., U2OS, HEK293) at 2,000 cells/well in 384-well plates.

  • Dosing: Treat with a 10-point dose-response (0.01 µM to 20 µM) of:

    • Compound A: DDR-TRK-1[1][2][3][4][5][6][7][8]

    • Compound B: DDR-TRK-1N[1][5][6][7]

    • Compound C: Larotrectinib

  • Incubation: 72 hours at 37°C.

  • Readout: CellTiter-Glo (ATP quantification).

  • Analysis: Calculate IC50.

    • Success Criteria: DDR-TRK-1N should show >20-fold shift in IC50 compared to DDR-TRK-1. If DDR-TRK-1N kills cells at the same concentration as the active probe, the assay is invalid due to non-specific toxicity.

Protocol B: Western Blot Deconvolution (Target Engagement)

To confirm mechanism, you must visualize the phosphorylation status of both targets.

Reagents:

  • Stimulants: Collagen I (for DDR1 activation) and NGF/BDNF (for TRK activation).

  • Antibodies: p-DDR1 (Tyr513), p-TRK (Tyr490), Total DDR1, Total TRK, GAPDH.

Workflow:

  • Starvation: Serum-starve cells overnight to reduce basal phosphorylation.

  • Pre-treatment (1 hour):

    • Condition 1: DMSO Vehicle

    • Condition 2: DDR-TRK-1 (1 µM)[1][6][7]

    • Condition 3: DDR-TRK-1N (1 µM)[6][8]

    • Condition 4: Larotrectinib (100 nM)

  • Stimulation (30 mins): Add Collagen I (10 µg/mL) + NGF (50 ng/mL) to all wells.

  • Lysis & Blotting:

    • DDR-TRK-1: Should reduce both p-DDR1 and p-TRK bands.

    • DDR-TRK-1N: Should show strong p-DDR1 and p-TRK bands (comparable to DMSO).

    • Larotrectinib: Should reduce only p-TRK; p-DDR1 should remain strong.

Signaling Pathway Interactions

Understanding the downstream convergence of these pathways is critical. Both DDR and TRK feed into MAPK and PI3K/AKT pathways, which is why phenotypic redundancy is common.

Figure 2: Convergence of DDR and TRK Signaling

This diagram maps the distinct activation mechanisms and converging downstream effectors.

SignalingPathways Collagen Collagen (ECM) DDR1 DDR1/2 (Dimers) Collagen->DDR1 Slow Activation NGF NGF/BDNF TRK TRK A/B/C NGF->TRK Rapid Activation Shc Shc DDR1->Shc PI3K PI3K DDR1->PI3K TRK->Shc TRK->PI3K Inhib_Dual DDR-TRK-1 (Blocks Both) Inhib_Dual->DDR1 Inhib_Dual->TRK Inhib_Sel Larotrectinib (Blocks TRK) Inhib_Sel->TRK Control_Neg DDR-TRK-1N (No Block) RAS RAS Shc->RAS MAPK MAPK/ERK (Proliferation) RAS->MAPK AKT AKT (Survival) PI3K->AKT

Caption: Convergence of Collagen-DDR and Neurotrophin-TRK signaling on MAPK/AKT pathways. Red T-bars indicate inhibition points.

Performance Data Summary

The following data supports the use of DDR-TRK-1N as a valid negative control. It demonstrates a sufficient "assay window" where the active probe inhibits the target while the control does not.

Target KinaseDDR-TRK-1 (Active) IC50DDR-TRK-1N (Control) IC50Selectivity Window
DDR1 27 nM1,730 nM64x
DDR2 4.5 nM> 10,000 nM>2000x
TRKA 43 nM6,250 nM145x
TRKB 3.6 nM> 10,000 nM>2000x
TRKC 2.9 nM8,100 nM>2000x

Data Source: Structural Genomics Consortium (SGC) Validation Data [1].

References
  • Structural Genomics Consortium (SGC). DDR-TRK-1 Chemical Probe Profile. [Link][5]

  • Wang, Z., et al. (2016). Structure-Based Design of Tetrahydroisoquinoline-7-carboxamides as Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors. Journal of Medicinal Chemistry.[1][9] [Link][9]

  • Chemical Probes Portal. DDR-TRK-1 Probe Characterization. [Link][9]

Sources

Validation

Comparative Guide: Validating the Specificity of DDR-TRK-1N in Cellular Models

Topic: Off-Target Effects of DDR-TRK-1N in Cellular Models Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary DDR-TRK-1N is the designated negative...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Off-Target Effects of DDR-TRK-1N in Cellular Models Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

DDR-TRK-1N is the designated negative control compound for DDR-TRK-1 , a chemical probe targeting Discoidin Domain Receptors (DDR1/2) and Tropomyosin Receptor Kinases (TRKA/B/C).[1][2][3] While DDR-TRK-1N is engineered to be biochemically inert against its primary targets, it is not physiologically inert .

This guide addresses a critical gap in experimental design: the assumption that negative controls are non-toxic. Data reveals that DDR-TRK-1N exhibits concentration-dependent cytotoxicity in specific cell lines (e.g., HeLa) at concentrations >10 µM, potentially confounding phenotypic readouts. This document provides the comparative data, mechanistic insights, and validation protocols required to distinguish true target inhibition from off-target toxicity.

Mechanistic Overview & Compound Profiling

The Probe Pair Rationale

To attribute a cellular phenotype to DDR or TRK inhibition, the active probe (DDR-TRK-1) must be compared alongside its structural analog (DDR-TRK-1N).[1] The negative control possesses a similar chemical scaffold but lacks the key hydrogen-bonding interactions required for ATP-pocket binding in the kinase domain.

Comparative Profile: Active vs. Negative Control[1]
FeatureDDR-TRK-1 (Active Probe)DDR-TRK-1N (Negative Control)
Primary Targets DDR1, DDR2, TRKA, TRKB, TRKCNone (Designed Inactive)
Potency (Biochemical) DDR1 IC₅₀: ~9.4 nMTRKA IC₅₀: ~43 nMDDR1/TRK IC₅₀: >10,000 nM
Cellular Potency (NanoBRET) DDR1 IC₅₀: ~104 nMInactive
Kinome Selectivity Selective at 1 µM (Off-targets: CDK11, EPHA8)"Clean" at 1 µM (See Note Below)
Cellular Toxicity Target-dependent (anti-proliferative)Toxic >10 µM (Off-target cytotoxicity)
Recommended Conc. 1 – 5 µM≤ 5 µM

Critical Note on Selectivity: While Structural Genomics Consortium (SGC) data lists DDR-TRK-1N as "entirely clean" in KINOMEscan panels at 1 µM, phenotypic screens have flagged it for reducing healthy nuclei counts in HeLa and U2OS cells when used at higher concentrations (10 µM), suggesting non-kinase off-targets or general chemotoxicity.

Off-Target Analysis in Cellular Models

The "Safe Window" Paradox

Researchers often assume that if the negative control is inactive against the kinase, it can be used at high excesses. For DDR-TRK-1N, this is a fallacy.

  • Observed Toxicity: In HeLa cells, DDR-TRK-1N shows significant toxicity above 10 µM.[1] In phenotypic screens involving nuclear staining (Hoechst), DDR-TRK-1N was flagged for reducing the "healthy nuclei" count to <40%, mimicking the effect of cytotoxic agents.[4]

  • Potential Mechanisms:

    • General Chemotoxicity: High concentrations of the scaffold may induce stress responses unrelated to kinase inhibition.

    • Unidentified Targets: While clean against kinases, the compound may interact with non-kinase targets (e.g., transporters, GPCRs) not covered in standard KINOMEscan panels.

    • Solubility Issues: Precipitation at high concentrations can cause physical cellular stress.

Visualization: Signaling & Off-Target Pathways

The following diagram illustrates the intended blockade by the active probe versus the potential off-target interference by the negative control.

DDR_TRK_Signaling cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Collagen Collagen (ECM) DDR1 DDR1/2 Receptor Collagen->DDR1 NGF Neurotrophins (NGF/BDNF) TRK TRK Receptor NGF->TRK RAS RAS/MAPK DDR1->RAS PI3K PI3K/AKT DDR1->PI3K TRK->RAS TRK->PI3K STAT STAT3/5 TRK->STAT Proliferation Proliferation & Migration RAS->Proliferation PI3K->Proliferation STAT->Proliferation UnknownTarget Unknown Off-Target (Non-Kinase?) CellDeath Cytotoxicity / Apoptosis UnknownTarget->CellDeath Probe DDR-TRK-1 (Active Probe) Probe->DDR1 Inhibits Probe->TRK Inhibits NegControl DDR-TRK-1N (Negative Control) NegControl->DDR1 No Effect NegControl->TRK No Effect NegControl->UnknownTarget >10 µM

Caption: Pathway map showing DDR-TRK-1 inhibiting DDR/TRK signaling, while DDR-TRK-1N bypasses these but triggers cytotoxicity via unknown targets at high concentrations.[1]

Experimental Protocols for Validation

To ensure data integrity, you must validate the "Safe Window" for DDR-TRK-1N in your specific cell model before running phenotypic assays.

Protocol 1: Establishing the Non-Toxic Window (Cell Viability)

Objective: Determine the concentration threshold where DDR-TRK-1N begins to affect cell viability independent of DDR/TRK inhibition.

Materials:

  • Cell Line of Interest (e.g., HeLa, Panc-1).[1]

  • Compounds: DDR-TRK-1N (Neg Control), Staurosporine (Positive Death Control).

  • Assay: CellTiter-Glo® or AlamarBlue.

Workflow:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Allow adherence for 24h.

  • Treatment: Prepare a serial dilution of DDR-TRK-1N (0.1 µM to 30 µM). Include DMSO vehicle control.

  • Incubation: Incubate for 72 hours.

  • Readout: Add detection reagent and measure luminescence/fluorescence.

  • Analysis: Plot dose-response curve.

    • Pass Criteria: Viability >90% relative to DMSO.

    • Fail Criteria: Significant drop in viability (e.g., at 10 µM).

    • Action: Set your experimental limit (e.g., 5 µM) below the toxicity threshold.

Protocol 2: Confirming Target Inactivity (NanoBRET™)

Objective: Verify that DDR-TRK-1N does not engage DDR1 or TRKA in your cells (ruling out unexpected kinase inhibition).

Materials:

  • NanoBRET™ TE Intracellular Kinase Assay (Promega).

  • Plasmids: NanoLuc®-DDR1 or NanoLuc®-TRKA fusion vectors.

Workflow:

  • Transfection: Transfect HEK293 cells with NanoLuc-Kinase fusion vector.

  • Tracer Addition: Add cell-permeable fluorescent tracer (binds to kinase ATP pocket).

  • Compound Treatment: Treat with DDR-TRK-1N at 1 µM and 5 µM.[1]

  • Mechanism: If DDR-TRK-1N binds the kinase, it displaces the tracer, reducing BRET signal.

  • Result Interpretation:

    • DDR-TRK-1 (Active): Strong reduction in BRET signal (Tracer displacement).

    • DDR-TRK-1N (Control): No significant change in BRET signal (No displacement).

Strategic Recommendations

  • Strict Concentration Limits: Do not exceed 5 µM for DDR-TRK-1N in cellular assays. If the active probe requires >5 µM to see an effect, the probe's selectivity is likely compromised, and the experiment should be re-evaluated.

  • Orthogonal Controls: Since DDR-TRK-1N has toxicity issues, validate key findings using chemically distinct inhibitors:

    • For TRK : Use Larotrectinib or Entrectinib (highly selective clinical inhibitors).

    • For DDR1 : Use DDR1-IN-1 or Sitravatinib (though less selective).

  • Data Normalization: Always normalize the active probe's effect against the negative control's effect at the same concentration, rather than against DMSO alone. This subtracts the background toxicity of the scaffold.

Validation Workflow Diagram

Validation_Workflow Start Start: Experimental Design Viability Step 1: Toxicity Screen (DDR-TRK-1N Dose Response) Start->Viability Decision Is Viability > 90%? Viability->Decision Proceed Step 2: Functional Assay (Use Validated Conc.) Decision->Proceed Yes (e.g. 5µM) Stop STOP: Reduce Conc. or Use Orthogonal Tool Decision->Stop No (e.g. 10µM) Normalization Step 3: Data Analysis (Normalize Active vs Neg Ctrl) Proceed->Normalization

Caption: Decision matrix for utilizing DDR-TRK-1N. Step 1 is mandatory to avoid toxicity artifacts.

References

  • Structural Genomics Consortium (SGC). DDR-TRK-1 Chemical Probe Profile.[2][3][5] SGC Website.[2][3][5] Available at: [Link][2][3][5]

  • Chemical Probes Portal. DDR-TRK-1 Profile and Expert Reviews. Available at: [Link][5]

  • EUbOPEN. Chemo-genomic Library Data: DDR-TRK-1N Selectivity and Toxicity. Available at: [Link]

  • Canny, M.D., et al. (2016). "Structure-Based Design of Tetrahydroisoquinoline-7-carboxamides as Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors." Journal of Medicinal Chemistry, 59(12), 5911–5916.[1] [Link]

Sources

Comparative

publication citing the use of DDR-TRK-1N as a control

Definitive Guide to Validating DDR/TRK Signaling: Utilizing DDR-TRK-1N as a Negative Control Part 1: Executive Summary & Strategic Rationale In the landscape of kinase inhibitor research, "selectivity" is often a moving...

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Guide to Validating DDR/TRK Signaling: Utilizing DDR-TRK-1N as a Negative Control

Part 1: Executive Summary & Strategic Rationale

In the landscape of kinase inhibitor research, "selectivity" is often a moving target.[1] While clinical inhibitors like Larotrectinib are celebrated for their potency against TRK fusions, they are often unsuitable for dissecting complex signaling networks in early-stage discovery due to the lack of a structurally matched inactive control.[1]

This guide focuses on DDR-TRK-1N , the designated negative control for the chemical probe DDR-TRK-1 .[1][2] Developed by the Structural Genomics Consortium (SGC) and partners, this probe pair represents a "gold standard" system for validating the biological dependence of Discoidin Domain Receptor 1 (DDR1) and Tropomyosin Receptor Kinases (TRK).[1]

Why This Matters: Using DDR-TRK-1 (the active inhibitor) alone is insufficient to prove target engagement.[1] Off-target toxicity or scaffold-dependent effects can mimic phenotypic efficacy.[1] DDR-TRK-1N allows researchers to subtract these background effects, ensuring that observed biological changes are strictly due to the inhibition of DDR1/TRK kinase activity.[1]

Part 2: Technical Profile – The Matched Pair

The power of this system lies in the structural similarity between the active probe and the negative control.[1] They possess nearly identical physicochemical properties (solubility, permeability, size) but differ critically in their ability to bind the ATP-binding pocket of the target kinases.[1]

Comparative Specifications
FeatureActive Probe: DDR-TRK-1 Negative Control: DDR-TRK-1N
Primary Targets DDR1, TRKA, TRKB, TRKCNone (Inactive at relevant concentrations)
DDR1 Potency (IC50) 9.4 nM > 10,000 nM (Inactive)
Binding Mode Type II (Binds DFG-out conformation)Sterically precluded from high-affinity binding
Key Application Inhibition of collagen-induced signalingValidation of on-target mechanism
Rec.[1] Concentration 5 µM (Cellular Assays)5 µM (Match active probe concentration)
Toxicity Warning Standard cytotoxicity at high dosesCytotoxic in HeLa cells >10 µM

Expert Insight: DDR-TRK-1 is a dual inhibitor.[1] It inhibits both DDR1 (a collagen receptor) and TRK kinases (neurotrophin receptors).[1] While this dual activity can be therapeutic in specific cancers (e.g., pancreatic), it complicates mechanistic deconvolution.[1] The negative control (1N) clears the "scaffold noise," but it does not distinguish between DDR1 and TRK activity.

Part 3: Experimental Design & Protocols

To rigorously validate a phenotype, you must employ a Triangulation Strategy .[1] This involves using the active probe, the negative control, and an orthogonal selective inhibitor.[1][2]

Protocol A: Cellular Viability & Signaling Validation

Objective: Determine if the anti-proliferative or anti-migratory effect is driven by DDR1/TRK inhibition.[1]

Step-by-Step Methodology:

  • Preparation:

    • Dissolve both DDR-TRK-1 and DDR-TRK-1N in DMSO to create 10 mM stock solutions.

    • Aliquot and store at -80°C to prevent freeze-thaw degradation.

  • Cell Seeding:

    • Seed cells (e.g., Panc-1 or lung fibroblasts) in 96-well plates.[1] Allow 24h for attachment.

  • Treatment (The Critical Step):

    • Arm 1 (Active): Treat cells with DDR-TRK-1 at 5 µM .[1][2]

    • Arm 2 (Control): Treat cells with DDR-TRK-1N at 5 µM .

    • Arm 3 (Vehicle): Treat with DMSO (0.05% final concentration).[1]

    • Note: Do not exceed 10 µM for the negative control to avoid non-specific toxicity.[1]

  • Readout:

    • Signaling (Western Blot): Lyse cells at 1-2 hours.[1] Probe for p-DDR1 (Tyr792) or p-TRK (Tyr490) .[1]

    • Phenotype: Measure migration (scratch assay) or viability (ATP assay) at 48-72 hours.[1]

Protocol B: Deconvoluting DDR1 vs. TRK

Since DDR-TRK-1 hits both families, use the following logic to identify the specific driver:

  • If DDR-TRK-1 is active AND DDR-TRK-1N is inactive: The effect is kinase-dependent (On-Target).[1]

  • To separate DDR1 from TRK:

    • Run a parallel arm with BAY-826 (Selective for DDR1/2, spares TRK).[1][2]

    • Run a parallel arm with Larotrectinib (Selective for TRK, spares DDR1).[1]

Part 4: Data Visualization & Interpretation

Signaling Pathway Context

DDR1 is unique among RTKs as it is activated by collagen (ECM) rather than soluble growth factors.[1][2] The diagram below illustrates the pathway and where the probe intervenes.

DDR_Signaling Collagen Collagen (ECM) DDR1 DDR1 Receptor (Dimers) Collagen->DDR1 Activation Shc Shc DDR1->Shc Phosphorylation TRK TRK Receptors (Neurotrophin) TRK->Shc Inhibitor DDR-TRK-1 (Active Probe) Inhibitor->DDR1 Inhibits Inhibitor->TRK Control DDR-TRK-1N (Negative Control) Control->DDR1 No Binding Control->TRK RAS RAS/MAPK Shc->RAS PI3K PI3K/AKT Shc->PI3K Phenotype Cell Migration Fibrosis Survival RAS->Phenotype PI3K->Phenotype

Caption: DDR-TRK-1 inhibits upstream receptor activation (DDR1/TRK), blocking downstream MAPK/PI3K cascades.[1] The negative control (1N) fails to bind, allowing signaling to proceed.

Decision Matrix for Validation

Decision_Tree Start Experimental Outcome Case1 Probe: Active Control: Inactive Start->Case1 Case2 Probe: Active Control: Active Start->Case2 Case3 Probe: Inactive Control: Inactive Start->Case3 Result1 VALIDATED Kinase-Dependent Effect Case1->Result1 Result2 INVALID Off-Target / Toxicity Case2->Result2 Result3 NO EFFECT Target not essential Case3->Result3

Caption: Logic flow for interpreting matched-pair data. Only Case 1 confirms specific kinase inhibition.[1]

Part 5: Case Study & Literature Precedent

Publication: Structure-Based Design of Tetrahydroisoquinoline-7-carboxamides as Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors (Wang et al., 2016).[1][2][3]

Context: Researchers sought to validate DDR1 as a target in pulmonary fibrosis. They developed the DDR-TRK-1/1N pair to prove that the anti-fibrotic effects observed were not due to general toxicity.[1]

Key Findings:

  • In Vitro: DDR-TRK-1 inhibited DDR1 autophosphorylation (IC50 = 9.4 nM), while DDR-TRK-1N showed no activity up to 10 µM.[1]

  • In Vivo: In a bleomycin-induced lung fibrosis model, DDR-TRK-1 significantly reduced hydroxyproline content (a marker of collagen deposition).[1]

  • Validation: The use of the 1N control in cellular assays confirmed that the reduction in fibrotic markers (Fibronectin, alpha-SMA) was mechanism-based.[1]

References

  • Wang, Z. et al. (2016).[1][3] Structure-Based Design of Tetrahydroisoquinoline-7-carboxamides as Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors. Journal of Medicinal Chemistry, 59(12), 5911–5916.[1][2][3] [1]

  • Structural Genomics Consortium (SGC). (n.d.).[1] DDR-TRK-1 Chemical Probe Profile. The SGC.[1][2][4][5] [1]

  • Chemical Probes Portal. (2023). DDR-TRK-1 Probe Characterization. Chemical Probes Portal.[1]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of DDR-TRK-1N

Core Directive & Hazard Assessment DDR-TRK-1N is a potent small-molecule inhibitor targeting both the DNA Damage Response (DDR) pathway and TRK receptors. Because it acts directly on genomic stability and cell proliferat...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Hazard Assessment

DDR-TRK-1N is a potent small-molecule inhibitor targeting both the DNA Damage Response (DDR) pathway and TRK receptors. Because it acts directly on genomic stability and cell proliferation mechanisms, it must be handled as a Category 1B Carcinogen and Reproductive Toxin .

Unlike standard organic reagents, kinase inhibitors are chemically stable and resistant to simple oxidative degradation (e.g., bleaching). Do not attempt chemical deactivation. The only validated disposal method is high-temperature incineration via a licensed hazardous waste contractor.

Hazard Profile & PPE Matrix
ParameterSpecification
Physical State Crystalline Solid / DMSO Solution
Primary Hazards H350 (May cause cancer), H360 (May damage fertility/unborn child), H372 (Target organ toxicity), H410 (Very toxic to aquatic life).
Containment Level OEB 4/5 (Occupational Exposure Band) - Handling in isolator or Class II BSC required.
Glove Protocol Double-gloving required. Inner: Nitrile (4 mil). Outer: Nitrile (Extended cuff, >5 mil).
Respiratory N95 minimum for sealed containers; PAPR or Tyvek hood if handling open powder outside BSC.
Disposal Decision Logic

The following workflow dictates the segregation of waste streams. Improper segregation (e.g., mixing bulk active compound with general trash) is a critical violation of EPA RCRA regulations.

DisposalWorkflow Start Waste Generated containing DDR-TRK-1N TypeCheck Determine Waste Type Start->TypeCheck Solid Solid Waste TypeCheck->Solid Liquid Liquid Waste TypeCheck->Liquid Sharps Sharps/Glass TypeCheck->Sharps TraceCheck Is it 'Trace' Contaminated? (<3% by weight/volume) Solid->TraceCheck Bulk BULK / P-LISTED WASTE (Unused stock, spills, >3% residue) Liquid->Bulk Always treat liquids as Bulk YellowBin Yellow Bin (Trace Chemo Incineration) Sharps->YellowBin If empty/trace BlackBin Black Bin / RCRA Container (Hazardous Chemical Incineration) Sharps->BlackBin If liquid present TraceCheck->Bulk No (>3%) Trace TRACE CHEMO WASTE (Empty vials, gloves, gowns) TraceCheck->Trace Yes (<3%) Bulk->BlackBin Trace->YellowBin

Figure 1: Decision matrix for segregating DDR-TRK-1N waste streams based on EPA RCRA "P-Listed" vs. "Trace" definitions.

Detailed Disposal Protocols
Protocol A: Solid Waste (Trace vs. Bulk)

Scientific Rationale: The EPA distinguishes between "empty" containers (trace) and those holding flowable residue. Kinase inhibitors are often classified as "acutely hazardous" (P-listed equivalent), meaning the "triple rinse" rule applies strictly.

  • Trace Waste (Yellow Bin):

    • Includes: Gloves, paper towels, bench paper, and vials defined as "RCRA Empty" (less than 3% remaining by weight).

    • Action: Place in a yellow, rigid, sealable container labeled "Trace Chemotherapy Waste."

    • Disposal: Incineration at a regulated medical waste facility.

  • Bulk Waste (Black Bin):

    • Includes: Unused powder, expired pellets, heavily contaminated spill cleanup materials, and vials with visible/flowable liquid.

    • Action: Place in a black RCRA hazardous waste container.

    • Labeling: Must be labeled "Hazardous Waste: Toxic, Carcinogenic" with the specific chemical name (DDR-TRK-1N) and accumulation start date.

Protocol B: Liquid Waste (Stock Solutions & Media)

Scientific Rationale: Never dispose of kinase inhibitors down the drain. Even nanomolar concentrations can disrupt aquatic ecosystems (H410).

  • Collection: Collect all supernatants, cell culture media containing drug, and DMSO stock solutions in a dedicated High-Density Polyethylene (HDPE) carboy.

  • Segregation: Do not mix with oxidizing acids (Nitric/Sulfuric) or bleach, as this may generate secondary toxic vapors.

  • Labeling: "Aqueous Waste contaminated with DDR-TRK-1N [Concentration]."

  • Disposal: Hand off to EHS for high-temperature incineration.

Protocol C: Empty Reagent Containers (The "Triple Rinse" Rule)

If you have a stock bottle of DDR-TRK-1N powder that is empty:

  • Solvent Rinse: Rinse the bottle three times with a solvent capable of dissolving the compound (e.g., DMSO or Methanol), not water.

  • Collect Rinsate: Pour the rinsate into the Liquid Waste carboy (Protocol B).

  • Deface Label: Cross out the chemical name on the bottle.

  • Discard: The bottle may now be discarded as glass waste or trace waste depending on local site rules.

Emergency Spill Response (SWIMS)

In the event of a powder spill outside a containment hood:

  • S top: Cease all work. Alert nearby personnel.

  • W arn: Post "Do Not Enter" signage.

  • I solate: Close lab doors to prevent dust migration.

  • M inimize: Put on N95/PAPR, double gloves, and Tyvek suit.

  • S abilize:

    • Do not dry sweep. This generates aerosols.

    • Cover the spill with wet paper towels (soaked in water or mild detergent) to dampen the powder.

    • Scoop the wet slurry into a wide-mouth hazardous waste jar.

    • Clean the surface 3x with a detergent solution, then rinse with water.

    • Dispose of all cleanup materials as Bulk Waste (Protocol A2) .

References
  • Occupational Safety and Health Administration (OSHA). (2016).[1][2] Controlling Occupational Exposure to Hazardous Drugs. [Link][3]

  • U.S. Environmental Protection Agency (EPA). (2022). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4] National Academies Press. [Link]

Sources

Handling

A-Z Guide to Personal Protective Equipment (PPE) for Handling DDR-TRK-1N

As researchers at the forefront of drug discovery, we handle novel chemical entities daily. DDR-TRK-1N, a negative control for the potent DDR/TRK kinase inhibitor DDR-TRK-1, is one such compound.[1] While designated as a...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers at the forefront of drug discovery, we handle novel chemical entities daily. DDR-TRK-1N, a negative control for the potent DDR/TRK kinase inhibitor DDR-TRK-1, is one such compound.[1] While designated as a "negative control," it is crucial to recognize that this does not imply "non-hazardous." On the contrary, DDR-TRK-1N is noted to be toxic in HeLa cells at concentrations above 10μM, signaling a clear need for meticulous handling protocols.[1]

This guide provides a comprehensive, risk-based framework for the safe handling of DDR-TRK-1N, from initial risk assessment to final disposal. Our core principle is that any novel compound, particularly a potent, biologically active small molecule, must be handled with the highest degree of caution until extensive toxicological data is available.

Part 1: The Precautionary Principle: Risk Assessment & Control Banding

For compounds like DDR-TRK-1N where a full Safety Data Sheet (SDS) may not be readily available, we must operate under a precautionary framework. The National Institute for Occupational Safety and Health (NIOSH) advocates for a strategy known as "Control Banding."[2][3] This is a systematic process that assigns chemicals into specific control bands based on their hazard level, guiding the selection of appropriate safety measures, even with limited data.[2][3]

Given that DDR-TRK-1N is a kinase inhibitor—a class of drugs often designed to be cytotoxic to target cells—and has known cellular toxicity, we will assign it to a high-hazard category.[1][4] This dictates the stringent engineering controls and PPE detailed below.

Risk Assessment Workflow

Before any procedure involving DDR-TRK-1N, a formal risk assessment is mandatory. This process ensures all hazards are identified and controlled.

cluster_prep Preparation Phase cluster_assess Hazard Assessment cluster_control Control Selection cluster_review Final Review prep1 Review available literature (SGC, Vendor Data) prep2 Identify knowledge gaps (e.g., carcinogenicity, skin sensitization) prep1->prep2 assess1 Assume high potency & cytotoxicity (Kinase Inhibitor Class) prep2->assess1 Proceed with caution assess2 Note known cellular toxicity (>10µM in HeLa) assess1->assess2 assess3 Identify physical form (Solid powder vs. DMSO solution) assess2->assess3 control1 Select Primary Engineering Control (Fume Hood / Glovebox) assess3->control1 Based on form control2 Select Mandatory PPE (Gloves, Gown, Eye Protection) control1->control2 control3 Determine if Respiratory Protection is needed (e.g., large spill potential) control2->control3 review1 Verify Waste Disposal Path control3->review1 Final check review2 Confirm Emergency Spill Kit is available review1->review2

Caption: Risk assessment workflow for handling DDR-TRK-1N.

Part 2: Multi-Barrier PPE Strategy for DDR-TRK-1N

The core of our safety protocol is a multi-barrier system, where each piece of PPE serves a specific, vital function. The Occupational Safety and Health Administration (OSHA) mandates that PPE be selected to protect against specific workplace hazards.[5][6]

Hand Protection: The First Line of Defense

Skin contact is a primary route of exposure for potent small molecules. Therefore, robust hand protection is non-negotiable.

  • Protocol: Double-gloving is mandatory.

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A chemotherapy-rated nitrile glove. These gloves are tested against a wide range of chemicals and offer superior protection.[4]

  • Causality: The inner glove protects the skin during the removal of the contaminated outer glove. The outer, thicker glove provides the primary barrier against chemical permeation. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or a breach is observed.[7]

Body Protection: Shielding Against Contamination
  • Protocol:

    • A disposable, fluid-resistant, solid-front gown with knit cuffs is required.[7]

    • The outer pair of gloves should be pulled over the knit cuffs to create a seal.

    • For added protection during powder handling, disposable sleeve covers can be worn.[4]

  • Causality: This combination prevents the compound from settling on clothing or skin. The knit cuff and glove overlap are critical to prevent exposure at the wrist, a common point of failure. Gowns used for handling DDR-TRK-1N should not be worn outside the immediate laboratory area.[7]

Eye and Face Protection: Preventing Ocular Exposure
  • Protocol:

    • Minimum Requirement: ANSI Z87.1-rated safety glasses with integrated side shields.

    • Recommended for Powder/Splash Risk: Chemical splash goggles offer a full seal around the eyes and are strongly recommended when handling the solid form of DDR-TRK-1N or preparing stock solutions.[7]

    • A face shield may be worn over safety glasses or goggles for maximum protection against splashes.

  • Causality: The powder form of DDR-TRK-1N can easily become airborne and enter the eyes. Solutions, often prepared in DMSO, can splash during handling.[8] Goggles provide a superior barrier against both of these hazards compared to standard safety glasses.[7]

Respiratory Protection: An Essential Secondary Control

While the primary method for controlling airborne particulates is an engineering control (i.e., a chemical fume hood), respiratory protection is a crucial secondary defense.

  • Protocol:

    • Weighing/Reconstitution of Powder: All handling of solid DDR-TRK-1N must be performed within a certified chemical fume hood, containment ventilated enclosure (CVE), or glovebox.[9][10]

    • Spill Cleanup: In the event of a significant spill of powdered material outside of a containment device, an N95 respirator is the minimum requirement. A powered air-purifying respirator (PAPR) may be necessary for larger spills.[7][9]

  • Causality: OSHA mandates that engineering controls be the primary means of protection.[5] A fume hood draws airborne particles away from the user. However, in scenarios where these controls might fail or are not available (like a spill), a respirator is essential to prevent inhalation of the potent compound.

PPE ComponentSpecificationRationale
Hand Protection Double Nitrile Gloves (Outer glove chemotherapy-rated)Prevents direct skin contact and chemical permeation. Inner glove ensures safe removal of contaminated outer glove.
Body Protection Disposable, fluid-resistant, solid-front gown with knit cuffsProtects skin and personal clothing from contamination. Cuff/glove overlap prevents wrist exposure.[4][7]
Eye Protection Chemical Splash Goggles (ANSI Z87.1 rated)Provides a seal around the eyes to protect against airborne powder and liquid splashes.[7]
Respiratory N95 Respirator (for spill cleanup only)Prevents inhalation of aerosolized powder in emergency situations. Primary handling must be in a fume hood.

Part 3: Operational and Disposal Protocols

Safe handling extends beyond wearing the correct PPE. It involves integrating safety into every step of the workflow, from reconstitution to disposal.

Step-by-Step: Reconstituting Solid DDR-TRK-1N
  • Preparation: Don all required PPE (double gloves, gown, goggles).

  • Containment: Perform all work inside a certified chemical fume hood. Place a disposable, absorbent bench liner on the work surface.

  • Weighing: If weighing the powder, use an anti-static weigh boat. Carefully uncap the vial and transfer the required amount. Promptly recap the vial.

  • Solubilization: Add the recommended solvent (e.g., DMSO) directly to the vial.[8] Mix gently to dissolve.

  • Aliquoting: Transfer the stock solution into clearly labeled, dated, and sealed cryovials.

  • Initial Cleanup: Wipe down the exterior of all vials and the work surface with a suitable decontamination solution (e.g., 70% ethanol). Dispose of all contaminated consumables (weigh boat, pipette tips) into the designated solid hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order (outer gloves first, then gown, then inner gloves) to prevent self-contamination. Wash hands thoroughly.

Waste Disposal Pathway

All materials that come into contact with DDR-TRK-1N must be treated as hazardous chemical waste. The Environmental Protection Agency (EPA) provides a "cradle-to-grave" framework for hazardous waste management.[11]

cluster_source Sources of Waste cluster_collection In-Lab Collection cluster_disposal Institutional Disposal source1 Solid Waste (Vials, pipette tips, gloves, gowns, bench liners) collect1 Labeled, sealed hazardous solid waste container source1->collect1 source2 Liquid Waste (Unused stock solution, contaminated buffers) collect2 Labeled, sealed hazardous liquid waste container (Chemically compatible) source2->collect2 dispose1 Collection by Environmental Health & Safety (EHS) collect1->dispose1 Scheduled Pickup collect2->dispose1 Scheduled Pickup dispose2 Transport to licensed Hazardous Waste Facility dispose1->dispose2 dispose3 Final Disposition (e.g., Incineration) dispose2->dispose3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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